Ethyl-3-bromopropionate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIYMRSUOADDK-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488209 | |
| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-55-0 | |
| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl-3-bromopropionate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-3-bromopropionate-d4 is the deuterated form of Ethyl 3-bromopropionate, a versatile reagent in organic synthesis.[1][2][3] The replacement of four hydrogen atoms with deuterium isotopes (d4) on the propionate backbone makes this molecule an invaluable tool in modern analytical and drug development laboratories.[4][5] Isotopic labeling with stable, non-radioactive isotopes like deuterium has become a cornerstone technique for elucidating metabolic pathways, understanding reaction mechanisms, and, most critically, serving as a superior internal standard in quantitative bioanalysis.[6][7]
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The information herein is curated to empower researchers, scientists, and drug development professionals to effectively utilize this deuterated compound in their workflows, ensuring data integrity and analytical rigor.
Core Principles of Isotopic Labeling with Deuterium
Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to track the molecule's fate in a chemical or biological system.[6] Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for this purpose. The increased mass of deuterium compared to protium (¹H) imparts subtle but significant changes in the physicochemical properties of the molecule, which can be exploited in various scientific applications.[8]
One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This effect can be particularly pronounced in metabolic studies, where it can slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles.[7] However, the primary application of compounds like this compound lies in their use as internal standards, where their near-identical chemical behavior to the non-deuterated analyte is paramount.[6]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application. The table below summarizes the key properties of this compound and its non-deuterated analog for comparison.
| Property | This compound | Ethyl 3-bromopropionate |
| Molecular Formula | C₅H₅D₄BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 185.05 g/mol [4][5] | 181.03 g/mol [3][9] |
| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[4][5] | ethyl 3-bromopropanoate[9] |
| CAS Number | 14341-55-0[4][5] | 539-74-2[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid[10] |
| Boiling Point | Not specified | 135-136 °C at 50 mmHg[3] |
| Density | Not specified | 1.412 g/mL at 25 °C[3] |
| Refractive Index | Not specified | n20/D 1.452[3] |
Synthesis and Isotopic Labeling
The synthesis of this compound can be conceptually approached based on established methods for the preparation of its non-deuterated counterpart and general protocols for deuterium labeling. A plausible synthetic route involves the esterification of a deuterated carboxylic acid precursor.
Proposed Synthesis of this compound
A likely precursor for the synthesis is 3-bromopropionic acid-d4. The deuteration of the propionic acid backbone can be achieved through various methods, such as H/D exchange reactions on the corresponding malonic acid precursor followed by decarboxylation in the presence of D₂O.[11] Once the deuterated carboxylic acid is obtained, a standard Fischer esterification reaction with ethanol in the presence of an acid catalyst can be employed to yield the desired product.[12]
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
3-bromopropionic acid-d4 (or a suitable precursor for its synthesis)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Dichloromethane (solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-bromopropionic acid-d4 in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a drying tube is crucial to prevent the presence of water, which would shift the equilibrium of the esterification reaction back towards the reactants, thereby reducing the yield of the desired ester.
-
Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Excess Ethanol: Using an excess of ethanol helps to drive the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts from the organic layer.
-
Vacuum Distillation: Purification by vacuum distillation is suitable for liquid compounds with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition of the product.
Caption: Proposed synthesis workflow for this compound.
Analytical Methodologies
The identity and purity of this compound are typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simpler than its non-deuterated analog due to the absence of signals from the deuterated positions. The spectrum should primarily show signals corresponding to the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons. The absence of signals in the region where the propionate backbone protons would appear confirms successful deuteration. For comparison, the ¹H NMR spectrum of non-deuterated Ethyl 3-bromopropionate shows a triplet at approximately 3.0 ppm (for the -CH₂-Br protons) and another triplet at approximately 3.6 ppm (for the -CH₂-C=O protons).[13][14]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon, the two carbons of the ethyl group, and the two deuterated carbons of the propionate backbone. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will likely have a lower intensity compared to the protonated carbons. The chemical shifts are expected to be similar to the non-deuterated analog.[11][15]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units.[16]
Predicted Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to follow patterns typical for bromoalkanes and esters.[17][18] Key fragmentation pathways would include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion containing the deuterated bromopropionyl group.
-
Loss of a bromine radical (•Br): This would lead to a deuterated ethyl propionate cation.
-
Cleavage of the C-C bonds in the propionate backbone.
The presence of deuterium will result in a mass shift of the corresponding fragments compared to the non-deuterated analog, providing further confirmation of the isotopic labeling.
Caption: Predicted major fragmentation pathways for this compound.
Application in Research and Drug Development: The Gold Standard Internal Standard
The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis, particularly in studies supporting drug discovery and development.[1][7] In these studies, accurate and precise measurement of drug concentrations in biological matrices like plasma, urine, or tissue is essential for understanding pharmacokinetics and pharmacodynamics.
Why Use a Deuterated Internal Standard?
The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the "gold standard" in bioanalysis for several reasons:[6][10]
-
Compensates for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized.[6]
-
Corrects for Variability in Sample Preparation: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. A deuterated internal standard, added to the sample at the beginning of the workflow, will be lost to the same extent as the analyte, thus correcting for this variability.
-
Improves Accuracy and Precision: By accounting for both matrix effects and sample preparation variability, deuterated internal standards significantly improve the accuracy and precision of the analytical method, leading to more reliable and robust data.[19]
Bioanalytical Workflow Using this compound as an Internal Standard
The following is a generalized workflow for a bioanalytical method using this compound as an internal standard. The specific details of the method, such as the sample preparation technique and LC-MS/MS parameters, will need to be optimized for the specific analyte of interest.
Experimental Protocol: Bioanalytical Method Using a Deuterated Internal Standard
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the IS at a fixed concentration.
2. Sample Preparation (Protein Precipitation Example):
-
To an aliquot of the biological sample (e.g., 100 µL of plasma) in a microcentrifuge tube, add a small volume of the IS working solution (e.g., 10 µL).
-
Vortex briefly to mix.
-
Add a protein precipitating agent (e.g., 300 µL of ice-cold acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Develop a chromatographic method that provides good separation of the analyte and IS from endogenous matrix components. A C18 column is often a good starting point for small molecules. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry (MS/MS): The analysis is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20][21][22]
-
Optimize the MS parameters (e.g., ion source temperature, gas flows) for the analyte and IS.
-
Determine the precursor ions (typically [M+H]⁺ or [M-H]⁻) and the most abundant and specific product ions for both the analyte and the IS. This will define the MRM transitions.
-
For this compound, the precursor ion will have an m/z corresponding to the protonated molecule, and the product ions will be selected from its fragmentation pattern.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their analyte/IS peak area ratios.
Caption: General bioanalytical workflow using a deuterated internal standard.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for the deuterated compound may not be readily available, the safety information for the non-deuterated analog provides a good basis for safe handling practices.[23][24]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[25][26][27]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable tool for researchers, scientists, and drug development professionals. Its primary application as a stable isotope-labeled internal standard in quantitative bioanalysis is crucial for obtaining accurate, precise, and reliable data, which is fundamental to the drug development process. By understanding its chemical properties, synthesis, and the principles behind its application, researchers can effectively integrate this deuterated compound into their analytical workflows, thereby enhancing the quality and integrity of their scientific findings.
References
- 1. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN1059199C - ethyl propionate production process - Google Patents [patents.google.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Ethyl 3-bromopropionate(539-74-2) 1H NMR spectrum [chemicalbook.com]
- 15. Ethyl 3-bromopropionate(539-74-2) 13C NMR spectrum [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scispace.com [scispace.com]
- 20. agilent.com [agilent.com]
- 21. forensicrti.org [forensicrti.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. savemyexams.com [savemyexams.com]
- 25. ckgas.com [ckgas.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. chromservis.eu [chromservis.eu]
Ethyl-3-bromopropionate-d4 chemical properties
An In-depth Technical Guide to Ethyl-3-bromopropionate-d4
Introduction
This compound (CAS No. 14341-55-0) is the deuterium-labeled analogue of Ethyl-3-bromopropionate (CAS No. 539-74-2).[1][2] This isotopically enriched compound serves as a critical tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), bioanalytical chemistry, and organic synthesis. The substitution of four hydrogen atoms with deuterium at the C2 and C3 positions of the propionate backbone imparts a unique mass signature without significantly altering the molecule's chemical properties, making it an ideal internal standard for mass spectrometry-based quantitative analyses.[1]
This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its practical utility for scientists in drug development.
Core Chemical and Physical Properties
The primary distinction between this compound and its non-labeled counterpart is the increased molecular weight due to the presence of four deuterium atoms. This mass shift is fundamental to its application as an internal standard. Most other physical properties are comparable to the unlabeled compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl-3-bromopropionate (unlabeled) | Data Source(s) |
| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | ethyl 3-bromopropanoate | [2] |
| Synonyms | Ethyl 3-bromo( | Ethyl β-bromopropionate, 3-Bromopropionic acid ethyl ester | [3][4] |
| CAS Number | 14341-55-0 | 539-74-2 | [1][5] |
| Molecular Formula | C₅H₅D₄BrO₂ | C₅H₉BrO₂ | [1][6] |
| Molecular Weight | 185.05 g/mol | 181.03 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [7] |
| Boiling Point | Not specified; expected to be similar to unlabeled | 135-136 °C @ 50 mmHg | [7] |
| Density | Not specified; expected to be slightly higher than unlabeled | 1.412 g/mL at 25 °C | [7] |
| Refractive Index | Not specified; expected to be similar to unlabeled | n20/D 1.452 | [7] |
| Solubility | Soluble in most organic solvents. | Soluble in most organic solvents. | Inferred from structure |
Synthesis and Isotopic Labeling
The synthesis of this compound requires the introduction of deuterium at specific positions. While the production of the unlabeled compound can be achieved via esterification of 3-bromopropionic acid or hydrobromination of ethyl acrylate, a common strategy for the deuterated version involves starting with a deuterated precursor.[7] A plausible and efficient route starts from deuterated succinic acid.
Proposed Synthetic Pathway
A logical synthesis could involve the monobromination of deuterated succinic acid followed by esterification. This ensures the precise placement of the deuterium atoms.
Caption: Proposed synthesis of this compound.
Causality in Experimental Design
-
Starting Material: Succinic acid-d4 is chosen as it provides the deuterated four-carbon backbone required for the final product.
-
Step 1: Monobromination: A reaction like the Hunsdiecker reaction or a related variant is selected to replace one carboxylic acid group with a bromine atom, yielding 3-bromopropionic acid-d4. This is a standard transformation in organic chemistry.
-
Step 2: Esterification: Fischer esterification with ethanol is a classic, acid-catalyzed method to convert the remaining carboxylic acid into an ethyl ester with high efficiency. The use of a catalytic amount of strong acid like sulfuric acid drives the reaction to completion.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the position and extent of deuteration.
-
¹H NMR: The spectrum of this compound will show a significant simplification compared to its unlabeled counterpart. The characteristic triplets corresponding to the two methylene groups (-CH₂-Br and -CH₂-COOEt) will be absent. The only remaining signals will be the quartet and triplet of the ethyl ester group (ethoxy). The absence of signals in the δ 2.8-3.6 ppm range confirms successful deuteration.
-
¹³C NMR: The spectrum will show the expected carbon signals. However, the signals for the C2 and C3 carbons will appear as multiplets with reduced intensity due to C-D coupling and the longer relaxation times of deuterated carbons.
-
²H (Deuterium) NMR: This experiment can be performed to directly observe the deuterium signals, confirming their presence and chemical environment.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the region between δ 2.5 and 4.0 ppm to verify the absence of proton signals from the propionate backbone.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for the deuterated carbon atoms.
-
Data Analysis: Integrate the remaining proton signals to confirm their ratios. Compare the resulting spectra to a reference spectrum of the unlabeled Ethyl-3-bromopropionate to confirm the structural integrity and successful deuteration.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and assess isotopic purity.
-
Expected Mass: The molecular ion peak ([M]⁺) should correspond to the mass of the deuterated compound (~185 amu for the ⁷⁹Br isotope and ~187 amu for the ⁸¹Br isotope).
-
Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can precisely determine the mass and confirm the elemental composition. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the percentage of d4, d3, d2, etc., species present, thereby quantifying isotopic enrichment.
Protocol: GC-MS Analysis for Purity and Identity
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a suitable split ratio (e.g., 50:1).
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 35 to 250.
-
-
Data Analysis: The resulting chromatogram will indicate chemical purity. The mass spectrum of the main peak should be extracted and analyzed to confirm the molecular weight and fragmentation pattern, which will differ from the unlabeled standard due to the deuterium atoms.
Applications in Drug Development
The primary role of this compound is as an internal standard in quantitative bioanalysis.[1]
Internal Standard for LC-MS/MS Assays
In regulated bioanalysis, an internal standard (IS) is crucial for correcting for variations in sample processing, matrix effects, and instrument response. A stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an IS because it has nearly identical chemical and physical properties to the analyte.
Why it works:
-
Co-elution: this compound will co-elute with any unlabeled analyte during liquid chromatography (LC), meaning it experiences the same matrix effects.
-
Extraction Recovery: It will have the same extraction recovery from biological matrices (e.g., plasma, urine) as the analyte.
-
Ionization Efficiency: It will ionize with the same efficiency in the mass spectrometer's source.
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass in the mass spectrometer.
Workflow: Use as an Internal Standard in a Bioanalytical Method
The following workflow describes how the compound would be used to quantify an analyte that has been derivatized with Ethyl-3-bromopropionate.
Caption: Workflow for using a deuterated standard in bioanalysis.
Safety, Handling, and Storage
The safety profile of this compound is considered to be the same as its unlabeled analog.
-
Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] It is a combustible liquid.[6][10]
-
Handling:
-
Storage:
Conclusion
This compound is a high-value chemical tool for modern scientific research. Its utility as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of analytes in complex biological matrices, a cornerstone of pharmaceutical development. The well-understood chemical properties, combined with the distinct mass signature from deuterium labeling, provide researchers with a reliable and robust reagent for demanding analytical applications. Proper understanding of its synthesis, characterization, and handling ensures its effective and safe implementation in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Propanoic acid, 3-bromo-, ethyl ester [webbook.nist.gov]
- 5. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. innospk.com [innospk.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Ethyl 3-Bromopropionate | 539-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 539-74-2|Ethyl 3-bromopropanoate|BLD Pharm [bldpharm.com]
Part 1: Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to the Structure, Synthesis, and Application of Ethyl-3-bromopropionate-d4
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's structural characteristics, the scientific rationale for its deuteration, synthetic pathways, analytical verification, and its critical applications in modern research. The content herein is structured to provide not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for both practical application and theoretical insight.
Core Structural Definition
This compound is the deuterium-labeled form of ethyl 3-bromopropionate.[1] The "d4" designation indicates that four hydrogen atoms on the propionate backbone have been replaced by deuterium atoms. This isotopic substitution is precise, occurring at the C2 and C3 positions.
-
IUPAC Name: ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[2]
-
CAS Number: 14341-55-0[2]
-
Molecular Formula: C₅H₅D₄BrO₂[1]
-
Synonyms: Ethyl 3-bromopropionate-2,2,3,3-d4[1]
The structural difference between the standard and deuterated compound is illustrated below:
References
Introduction: The Role of Isotopic Labeling in Precision Bioanalysis
An In-Depth Technical Guide to Ethyl-3-bromopropionate-d4 (CAS: 14341-55-0)
This compound (CAS Number 14341-55-0) is the deuterium-labeled form of Ethyl-3-bromopropionate.[1] As a stable isotope-labeled (SIL) compound, it serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary application is as an internal standard for highly sensitive and accurate quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount.[2] SIL compounds are indispensable in these pharmacokinetic (PK) studies because they are chemically identical to the non-labeled analyte but are distinguishable by mass, making them the gold standard for internal standards.[3][4] This guide provides a comprehensive overview of this compound, detailing its properties, applications, and the scientific principles that underscore its utility for researchers, chemists, and drug development professionals.
Physicochemical Properties
The introduction of four deuterium atoms results in a predictable mass shift without significantly altering the chemical or physical properties of the molecule. This subtle modification is the key to its function as an internal standard.
| Property | This compound | Ethyl-3-bromopropionate (non-labeled) |
| CAS Number | 14341-55-0[5] | 539-74-2 |
| Molecular Formula | C₅H₅D₄BrO₂[1] | C₅H₉BrO₂ |
| Molecular Weight | 185.05 g/mol [5][6] | 181.03 g/mol |
| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[5] | ethyl 3-bromopropanoate[7] |
| Synonyms | 3-Bromo-propanoic Acid Ethyl Ester-d4, Ethyl β-bromopropionate-d4[1][8] | 3-Bromopropionic Acid Ethyl Ester, Ethyl β-bromopropionate[9] |
| Appearance | Light Yellow Oil[8] | Colorless to light yellow liquid[10] |
| Boiling Point | Not specified, expected to be similar to non-labeled | 135-136 °C at 50 mmHg[9][10] |
| Density | Not specified, expected to be slightly higher than non-labeled | ~1.412 g/mL at 25 °C[9][10] |
| Solubility | Soluble in water, alcohol, chloroform, benzene[9][10] | Soluble in water, alcohol, chloroform, benzene[9][10] |
Core Application: The Gold Standard Internal Standard in Quantitative Mass Spectrometry
The fundamental challenge in quantitative bioanalysis (e.g., measuring drug concentration in plasma) is accounting for sample loss during extraction and variability in instrument response (ion suppression or enhancement).[3] An internal standard (IS) is added at a known concentration to every sample and calibrator to correct for this variability. The ideal IS behaves identically to the analyte during sample preparation and analysis.
Stable isotope-labeled standards like this compound are considered the most effective internal standards for several reasons.[11] They co-elute chromatographically with the non-labeled analyte and experience the same matrix effects, but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[3] This allows for precise ratiometric quantification.
Figure 1: Logic of using a SIL internal standard to correct for experimental variability.
Beyond its role as a standard, deuteration can intentionally alter a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] If a C-H bond is cleaved during a rate-limiting metabolic step, substituting it with a C-D bond can slow down this metabolism. This is known as the Kinetic Isotope Effect (KIE).[12] This strategy has been used to develop drugs with improved pharmacokinetic profiles, leading to lower or less frequent dosing.[12][13]
Synthesis and Quality Control
Conceptual Synthesis Pathway
The synthesis of this compound is not explicitly detailed in the search results, but a logical approach would involve using deuterated starting materials. The non-labeled compound can be produced via the esterification of 3-bromopropionic acid or the hydrobromination of ethyl acrylate.[14] Therefore, a plausible synthesis for the d4 analog would involve the reaction of deuterated 3-bromopropionic acid (3-bromopropionic acid-2,2,3,3-d4) with ethanol.
Protocol: Quality Control for Identity and Isotopic Purity
It is crucial to verify the identity, chemical purity, and isotopic enrichment of the standard before use. This protocol outlines a standard LC-MS method for this purpose.
Objective: To confirm the mass and estimate the purity of this compound.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
LC-MS system (e.g., Agilent Q-TOF or similar)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute this stock to a working concentration of 1 µg/mL using 50:50 methanol:water.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50-300 m/z.
-
Data Acquisition: Full scan mode to identify parent ions.
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of the main analyte in the total ion chromatogram (TIC). Purity is expressed as the main peak area as a percentage of the total area of all peaks.
-
Identity Confirmation: Examine the mass spectrum of the main peak. Look for the protonated molecule [M+H]⁺. For C₅H₅D₄BrO₂, the expected monoisotopic mass is ~184.00 Da. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are ~50:50 abundance) should be visible as two peaks of nearly equal intensity separated by ~2 Da (e.g., at m/z 185 and 187).
-
Isotopic Purity: Compare the intensity of the signal at the d4 mass with the signal at the d0 mass (M+H at m/z 181). A low d0 signal indicates high isotopic enrichment.
-
Figure 2: Experimental workflow for the quality control analysis of this compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the d4 version is not widely available, its safety profile is expected to be nearly identical to its non-labeled counterpart, Ethyl-3-bromopropionate. The primary hazards are related to its chemical reactivity and irritant properties.[9][15]
| Hazard Category | Description | Precautionary Measures |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9][15] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][15] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[15][16] | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection.[17] |
| First Aid | Skin: Wash off with soap and plenty of water.[15] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15] Inhalation: Move person into fresh air.[15] | Seek medical attention if irritation persists.[15] |
| Fire Safety | Combustible liquid. Flash point ~70-79 °C.[9] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[15] | Keep away from heat, sparks, and open flames.[16] |
| Storage | Store in a cool, dry, and well-ventilated place.[16] Keep container tightly closed. Recommended storage at <15°C in a dark place. | Incompatible with strong oxidizing agents.[16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[15] | Follow local, state, and federal regulations for chemical waste disposal. |
Conclusion
This compound is more than just a deuterated molecule; it is an enabling tool for precision and accuracy in modern pharmaceutical science. Its utility as an internal standard in mass spectrometry-based bioanalysis allows researchers to generate the high-quality, reliable data necessary for advancing drug candidates through the development pipeline.[3] By understanding its properties, the principles behind its application, and the proper procedures for its handling and quality control, scientists can fully leverage this compound to support the development of new and effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innospk.com [innospk.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of Ethyl-3-bromopropionate-d4
This guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to Ethyl-3-bromopropionate-d4, a deuterated analogue of a valuable synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic application of isotopic labeling to modulate pharmacokinetic properties and elucidate metabolic pathways. While a specific, published protocol for the direct synthesis of this compound is not widely available, this guide outlines a highly plausible and well-supported two-step approach, leveraging established and reliable organic transformations.
The Strategic Imperative of Deuteration in Modern Drug Discovery
The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle yet powerful strategy in medicinal chemistry.[1] This modification, known as deuteration, can significantly impact a drug molecule's metabolic fate by exploiting the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions, particularly those mediated by cytochrome P450 enzymes.[2] This can result in an improved pharmacokinetic profile, including a longer half-life, reduced formation of toxic metabolites, and potentially a lower or less frequent dosing regimen.[1][2] this compound serves as a deuterated building block, enabling the introduction of a stable isotopic label into more complex molecules for these strategic purposes.[3]
A Plausible and Authoritative Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the commercially available deuterated starting material, acrylic acid-d4. The synthesis proceeds via the hydrobromination of acrylic acid-d4 to yield 3-bromopropionic-2,2,3,3-d4 acid, followed by a classic Fischer-Speier esterification to afford the final product.
Reaction Overview
The overall synthetic transformation can be depicted as follows:
References
Ethyl-3-bromopropionate-d4 molecular weight
An In-Depth Technical Guide to the Molecular Weight of Ethyl-3-bromopropionate-d4
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive analysis of this compound, a deuterated isotopologue of the valuable alkylating agent, Ethyl 3-bromopropionate. The focus is on the precise determination and experimental verification of its molecular weight. We delve into the theoretical calculations, the critical role of this parameter in modern research—particularly as an internal standard in mass spectrometry—and the advanced analytical techniques required for its confirmation. This document outlines detailed, field-proven methodologies for both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It presents a self-validating workflow that integrates these techniques to ensure the highest degree of scientific integrity, structural confirmation, and isotopic purity assessment, which are paramount in drug development and metabolic research.
Introduction: The Significance of Isotopic Labeling
Ethyl 3-bromopropionate is a widely utilized intermediate in organic synthesis, valued for the reactive bromine atom that makes it an effective alkylating agent for introducing ethyl propionate moieties.[1][2] In advanced scientific applications, particularly within pharmaceutical and metabolic research, the isotopically labeled version, this compound, offers significant advantages.
Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes.[3] Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a common strategy.[4] While chemically similar, the mass difference imparted by deuterium allows these labeled compounds to be distinguished and quantified with high precision using mass spectrometry.[5] Consequently, deuterated molecules like this compound are indispensable as internal standards for quantitative bioanalysis, tracers in metabolic studies, and tools for investigating pharmacokinetic profiles.[4][6][7]
The efficacy of a deuterated compound for these applications hinges on the precise knowledge and verification of its molecular weight and the specific location of the isotopic labels. This guide provides the foundational chemical data and the rigorous analytical procedures necessary to confirm these critical parameters for this compound.
Section 1: Theoretical Molecular Weight Determination
The molecular weight of a compound is the mass of one molecule of that substance. For isotopically labeled compounds, it is crucial to consider the mass of the specific isotopes used. The IUPAC name for this compound is ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate, which indicates that the four hydrogen atoms on the second and third carbons of the propionate backbone have been replaced by deuterium.[8]
The calculation begins with the unlabeled compound and progresses to the deuterated analogue.
| Property | Ethyl 3-bromopropionate | This compound |
| Molecular Formula | C₅H₉BrO₂[9][10] | C₅H₅D₄BrO₂ |
| Synonyms | Ethyl β-bromopropionate[2] | ETHYL 3-BROMOPROPIONATE-2,2,3,3-D4[8] |
| CAS Number | 539-74-2[10] | 14341-55-0[8] |
| Average Molecular Weight ( g/mol ) | 181.03[2][9] | 185.05[7][8] |
| Monoisotopic Mass (Da) | 179.97859[9] | 184.00370[8] |
Causality of Weight Difference: The increase in molecular weight from 181.03 g/mol to 185.05 g/mol is a direct result of replacing four protium atoms (¹H, atomic mass ≈ 1.008 amu) with four deuterium atoms (²H, atomic mass ≈ 2.014 amu). This mass shift of approximately 4 Da is the key physical property exploited in its analytical applications.
Section 2: The Critical Role of Accurate Mass in Research
An accurately determined molecular weight is not merely a chemical descriptor; it is a functional necessity.
-
Internal Standards in Quantitative Mass Spectrometry: In LC-MS or GC-MS-based assays, a known quantity of a deuterated internal standard (like this compound) is added to a sample. The analyte (the unlabeled compound) and the standard are chemically identical and thus exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[4] However, they are easily distinguished by their mass difference in the mass spectrometer. The ratio of the analyte's signal to the standard's signal allows for precise quantification, correcting for any sample loss during processing. An unverified or impure standard would introduce systematic errors, compromising the entire quantitative analysis.[3]
-
Metabolic and Pharmacokinetic (PK) Studies: Deuteration can sometimes alter a drug's metabolic pathway, a phenomenon known as the "kinetic isotope effect."[7] Researchers leverage this to create more stable drug candidates. Verifying the exact mass and isotopic purity is the first step in ensuring that any observed changes in PK profiles are due to this effect and not an artifact of an incorrect or impure compound.
Section 3: Experimental Verification of Molecular Weight and Structure
Theoretical calculations must be confirmed through empirical analysis. A dual approach using mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.[11]
Methodology 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS (e.g., Orbitrap, TOF) is the definitive technique for confirming the molecular weight and elemental formula of a compound. Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the unambiguous differentiation between the labeled compound and potential impurities.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or a relevant mobile phase.
-
Rationale: Formic acid aids in protonation, facilitating the formation of the [M+H]⁺ ion, which is commonly observed in electrospray ionization (ESI).
-
-
Instrumentation and Analysis:
-
Utilize an HRMS system coupled to a liquid chromatograph (LC) or a direct infusion source.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer Mode: Full Scan.
-
Scan Range: m/z 100-300.
-
Resolution: Set to >60,000 to ensure accurate mass measurement.
-
Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol immediately prior to analysis.
-
-
Data Interpretation:
-
Identify the Molecular Ion: For this compound (Monoisotopic Mass = 184.00370 Da), look for the protonated molecule [M+H]⁺ at m/z 185.0110.
-
Confirm the Isotopic Pattern: Bromine has two major stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic isotopic pattern with two major peaks separated by ~2 Da (the A+2 peak). The observed pattern for the deuterated compound must match the theoretical pattern for C₅H₅D₄BrO₂.
-
Verify the Mass Shift: Concurrently analyze an unlabeled standard of Ethyl 3-bromopropionate (Monoisotopic Mass = 179.97859 Da). The primary [M+H]⁺ peak should appear at m/z 180.9859. The mass difference between the main isotopic peaks of the labeled and unlabeled compounds should be ~4.025 Da.
-
Diagram: HRMS Workflow for Molecular Weight Verification
Caption: Workflow for verifying the molecular weight of this compound using HRMS.
Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms what the mass is, NMR confirms where the isotopic labels are.[6][11] It is the gold standard for structural elucidation and is essential for verifying that the deuterium atoms are at the intended 2,2,3,3-positions and for assessing isotopic purity.[6]
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain the analyte signals.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Analysis:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the protons at the C2 and C3 positions (which would appear as triplets in the unlabeled compound) should be absent or significantly diminished (>98% reduction in integration).[12] The remaining signals for the ethyl group (a quartet and a triplet) should be present.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. A signal corresponding to the deuterons at the C2/C3 positions should be observed, confirming their presence.[6]
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The carbons bearing deuterium (C2 and C3) will show characteristic triplet patterns due to C-D coupling and will have significantly lower intensity compared to the unlabeled spectrum.
-
-
Data Interpretation:
-
The absence of signals in the ¹H NMR spectrum at the expected chemical shifts for the C2 and C3 protons is the primary evidence of successful deuteration at these sites.
-
The integration of any residual proton signals at these positions relative to the ethyl group signals allows for the calculation of isotopic purity.
-
Diagram: NMR Logic for Structural Verification
Caption: Logical flow for confirming the deuteration site in this compound via NMR.
Section 4: A Self-Validating System for Trustworthiness
Scientific integrity demands that analytical results are robust and verifiable. By combining HRMS and NMR, we create a self-validating system where each technique provides orthogonal—yet complementary—information. This cross-validation approach is essential for ensuring the identity, purity, and quality of research-grade materials.[6]
Trustworthiness through Cross-Validation:
-
HRMS provides the accurate molecular weight and confirms the elemental formula (C₅H₅D₄BrO₂).
-
NMR provides the definitive location of the four deuterium atoms and an assessment of isotopic purity.
-
The unlabeled standard serves as the crucial benchmark, confirming the expected mass shift in MS and providing a reference spectrum for NMR signal assignment.[13]
An analyte can only be considered fully characterized when the data from both MS (correct mass) and NMR (correct structure) are in complete agreement with the theoretical properties of this compound.
Diagram: Cross-Validation Workflow
Caption: A self-validating workflow combining MS and NMR for complete characterization.
Conclusion
The molecular weight of this compound is determined to be 185.05 g/mol , with a monoisotopic mass of 184.00370 Da.[7][8] However, for its application in regulated and sensitive research environments, this theoretical value is insufficient. This guide has detailed the authoritative and robust analytical methodologies required to experimentally verify this crucial parameter. Through a synergistic application of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, researchers can definitively confirm not only the molecular weight but also the precise location of isotopic labeling and the overall purity of the material. This rigorous, cross-validating approach ensures the highest level of data integrity, which is the bedrock of reliable and reproducible science in drug development and beyond.
References
- 1. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 2. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. Deuteration - ThalesNano [thalesnano.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. studymind.co.uk [studymind.co.uk]
- 13. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuterium: A Technical Safety Guide to Ethyl-3-bromopropionate-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying drug exposure, and understanding reaction mechanisms.[1][2][3] Ethyl-3-bromopropionate-d4, a deuterated analog of the versatile building block ethyl-3-bromopropionate, is increasingly utilized in these sophisticated studies.[4] While the substitution of protium with deuterium can subtly alter pharmacokinetic and metabolic profiles, the fundamental principles of chemical safety remain paramount.[4] This guide provides a comprehensive, in-depth technical overview of the safety considerations and handling protocols for this compound, grounded in the established data of its non-deuterated counterpart and the best practices for managing isotopically labeled compounds.
Section 1: Understanding the Isotopic Distinction and Its Safety Implications
Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes.[1] In the case of this compound, four hydrogen atoms have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[4][5] It is a crucial, foundational principle that for stable isotopically labeled compounds, the inherent chemical hazards are considered identical to the unlabeled parent compound.[6] The toxicity and reactivity are dictated by the molecule's functional groups—in this instance, the alkyl halide and the ester—not the isotopic substitution.
The primary divergence arises from the kinetic isotope effect (KIE), where the greater mass of deuterium can lead to slower reaction rates for processes involving C-D bond cleavage compared to C-H bond cleavage. This phenomenon is a cornerstone of its utility in mechanistic and metabolic studies but does not alter the compound's classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Therefore, the safety data for ethyl-3-bromopropionate serves as the authoritative basis for risk assessment and the implementation of safety protocols for its deuterated analog.
Section 2: Hazard Identification and Classification
Based on the safety data sheets (SDS) of Ethyl-3-bromopropionate, the deuterated form should be handled as a substance with the following hazard classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[10] |
| Genetic Defects | Suspected of causing genetic defects | H341: Suspected of causing genetic defects. |
This data is extrapolated from the non-deuterated Ethyl-3-bromopropionate (CAS 539-74-2).[7][8][9][10][11]
Signal Word: Warning[8][9][11]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C5H5D4BrO2 | PubChem |
| Molecular Weight | 185.05 g/mol | PubChem[5] |
| Appearance | Colorless to light yellow liquid | ChemicalBook, Thermo Fisher Scientific[12] |
| Boiling Point | 135-136 °C at 50 mmHg | ChemicalBook, Exploring Chemical[12][13] |
| Density | ~1.412 g/mL at 25 °C | ChemicalBook, Exploring Chemical[12][13] |
| Flash Point | ~70 °C (158 °F) - closed cup | Sigma-Aldrich[11] |
Note: Physical properties for the deuterated compound are expected to be very similar to the non-deuterated analog.
Section 3: Core Safety Workflow: From Receipt to Disposal
The following workflow outlines the critical safety checkpoints for handling this compound in a research and development setting.
Caption: Comprehensive Safety Workflow for this compound
Section 4: Detailed Protocols and Methodologies
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure is through inhalation, skin contact, and eye contact.[9][10][14] Therefore, robust engineering controls and appropriate PPE are non-negotiable.
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10][14] A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[8][10][11] Standard safety glasses do not provide adequate protection against splashes.
-
Hand Protection: Wear nitrile or neoprene gloves.[11] Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[15]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a respirator with an appropriate organic vapor cartridge (such as type ABEK) should be used.[11]
-
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately.[8][10][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10][14]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10][14] Remove contact lenses if present and easy to do so.[8][10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[14][15] Seek immediate medical attention.
Spill and Waste Disposal Protocol
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).
-
Contain: Use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Neutralize & Collect: Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for chemical waste.[15]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound, including unused material, reaction residues, and contaminated absorbents, must be collected in a clearly labeled, sealed container.
-
The waste should be classified as hazardous chemical waste and disposed of through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[14][15] Do not dispose of it down the drain.[15]
Section 5: Logical Relationships in Hazard Mitigation
Understanding the interplay between the compound's properties and the required safety measures is key to preventing incidents.
Caption: Hazard Mitigation Logic
Conclusion
The use of this compound in drug development and mechanistic studies offers significant advantages. While the deuterium labeling is key to its scientific application, it does not fundamentally alter the chemical hazards inherent to the ethyl-3-bromopropionate molecule. A robust safety culture, built upon a thorough understanding of these hazards and the diligent application of engineering controls, appropriate personal protective equipment, and established handling protocols, is essential for protecting researchers and ensuring the integrity of their work. By treating this deuterated compound with the same respect and caution as its non-labeled analog, its full potential as a research tool can be realized safely and effectively.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. metsol.com [metsol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]
- 12. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 13. innospk.com [innospk.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Deuterated Ethyl 3-Bromopropionate for Advanced Pharmaceutical Research
Introduction: The Strategic Role of Deuterated Ethyl 3-Bromopropionate in Modern Drug Development
In the landscape of pharmaceutical research, the pursuit of precision and reliability is paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, offering unparalleled accuracy in the quantitative analysis of drug candidates and their metabolites.[1] Deuterated ethyl 3-bromopropionate, a heavy-isotope-labeled variant of the versatile chemical building block, has emerged as a critical reagent, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).
This technical guide provides an in-depth overview of deuterated ethyl 3-bromopropionate, designed for researchers, scientists, and drug development professionals. We will explore its synthesis, analytical characterization, and, most importantly, its practical application as an internal standard in bioanalytical studies. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a thorough and actionable understanding of this vital compound.
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of both the deuterated and non-deuterated forms of ethyl 3-bromopropionate is essential for its effective use.
| Property | Value (Ethyl 3-bromopropionate) | Value (Deuterated Ethyl 3-bromopropionate) | Source(s) |
| IUPAC Name | ethyl 3-bromopropanoate | e.g., ethyl 3-bromopropanoate-d5 | [2] |
| Molecular Formula | C₅H₉BrO₂ | e.g., C₅H₄D₅BrO₂ | [2] |
| Molecular Weight | 181.03 g/mol | ~186.06 g/mol (for d5 variant) | [2] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [2] |
| Density | ~1.412 g/mL at 25 °C | Slightly higher than non-deuterated form | [2] |
| Boiling Point | 135-136 °C at 50 mmHg | Nearly identical to non-deuterated form | [2] |
| Solubility | Soluble in alcohol, ether, chloroform | Soluble in alcohol, ether, chloroform | [3] |
| CAS Number | 539-74-2 | 14341-55-0 (for 2,2,3,3-d4 variant) | [1][2] |
Synthesis of Deuterated Ethyl 3-Bromopropionate: A Strategic Approach
The synthesis of deuterated ethyl 3-bromopropionate requires a careful selection of starting materials and reaction conditions to ensure high isotopic purity and yield. While several deuteration patterns are possible, we will focus on a proposed synthesis for the ethyl-d5 analogue, as this offers excellent stability of the deuterium labels.
Rationale for Deuteration Pattern: Ethyl-d5 vs. Propionate-d4
The choice of where to place the deuterium atoms is a critical decision. Deuterating the ethyl group (to create an ethyl-d5 analogue) is generally preferred over deuterating the propionate backbone at the C2 and C3 positions (the 2,2,3,3-d4 analogue). The hydrogens on the carbon alpha to the carbonyl group (C2) are acidic and can be susceptible to hydrogen-deuterium (H/D) exchange under certain pH conditions, a phenomenon known as keto-enol tautomerism.[4] Such an exchange would compromise the isotopic purity of the internal standard, leading to inaccurate quantification. The C-D bonds on the ethyl group are not subject to this exchange, making ethyl-d5-3-bromopropionate a more robust and reliable internal standard for bioanalytical applications.
Proposed Synthetic Workflow: Ethyl-d5-3-bromopropionate
The most straightforward approach to synthesizing ethyl-d5-3-bromopropionate is through the esterification of 3-bromopropionic acid with deuterated ethanol (ethanol-d6 is commercially available, leading to an ethyl-d5 group after esterification). The Fischer esterification is a classic and reliable method for this transformation.
Caption: Proposed synthetic workflow for ethyl-d5-3-bromopropionate via Fischer esterification.
Experimental Protocol (Proposed)
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopropionic acid (1.0 equivalent).
-
Addition of Reagents: Add an excess of ethanol-d6 (D₃C-CD₂-OD, ~5-10 equivalents) to the flask. This large excess serves to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure ethyl-d5-3-bromopropionate.[5]
Analytical Characterization: Confirming Identity and Isotopic Purity
Rigorous analytical characterization is essential to confirm the structure of the synthesized deuterated ethyl 3-bromopropionate and to determine its isotopic purity. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
In the ¹H NMR spectrum of ethyl-d5-3-bromopropionate, the signals corresponding to the ethyl group will be absent. The spectrum will be simplified to two triplets corresponding to the two methylene groups of the propionate backbone.
-
Non-deuterated Ethyl 3-bromopropionate:
-
~1.25 ppm (t, 3H): -CH₃ of the ethyl group.
-
~4.15 ppm (q, 2H): -CH₂- of the ethyl group.
-
~2.90 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.
-
~3.55 ppm (t, 2H): -CH₂- adjacent to the bromine atom.[6]
-
-
Predicted ¹H NMR for Ethyl-d5-3-bromopropionate:
-
~2.90 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.
-
~3.55 ppm (t, 2H): -CH₂- adjacent to the bromine atom.
-
The signals at ~1.25 ppm and ~4.15 ppm will be absent, confirming the deuteration of the ethyl group.
-
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbons of the deuterated ethyl group will show characteristic multiplets due to C-D coupling (a triplet for the -CD₂- group and a septet for the -CD₃ group), and their signals will be significantly attenuated.
-
Non-deuterated Ethyl 3-bromopropionate:
-
~14 ppm: -CH₃ of the ethyl group.
-
~61 ppm: -CH₂- of the ethyl group.
-
~35 ppm: -CH₂- adjacent to the carbonyl.
-
~26 ppm: -CH₂- adjacent to the bromine.
-
~170 ppm: Carbonyl carbon.
-
-
Predicted ¹³C NMR for Ethyl-d5-3-bromopropionate:
-
The signals for the ethyl carbons will appear as multiplets with reduced intensity.
-
The signals for the propionate backbone carbons will remain as singlets.
-
Mass Spectrometry
Mass spectrometry is crucial for confirming the mass increase due to deuteration and for assessing the isotopic purity. Electron ionization (EI) is a common technique for this compound.
-
Non-deuterated Ethyl 3-bromopropionate: The molecular ion peak [M]⁺ will be observed as a doublet (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) at m/z 180 and 182.
-
Predicted Mass Spectrum for Ethyl-d5-3-bromopropionate: The molecular ion peak [M]⁺ will be shifted by 5 mass units, appearing as a doublet at m/z 185 and 187. The relative intensities of these peaks will indicate the isotopic enrichment. Common fragment ions, such as the loss of the ethoxy group, will also show a corresponding mass shift.
Application in Drug Development: The Gold Standard Internal Standard
The primary and most critical application of deuterated ethyl 3-bromopropionate is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of an analyte in complex biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
The Principle of Using a SIL-IS
A SIL-IS is considered the "gold standard" because it is chemically identical to the analyte, meaning it co-elutes during chromatography and behaves identically during sample extraction, and ionization in the mass spectrometer.[7] This allows it to accurately correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift, leading to highly accurate and precise quantification.[7]
Caption: Bioanalytical workflow using a deuterated internal standard for quantification by LC-MS/MS.
Representative Experimental Protocol for a Pharmacokinetic Study
This protocol outlines a general procedure for quantifying an analyte in plasma using deuterated ethyl 3-bromopropionate as an internal standard.
-
Preparation of Standard Solutions:
-
Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard (e.g., at 1 mg/mL in methanol).
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a working solution of the internal standard at a concentration that provides a strong signal in the mass spectrometer (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) that provides good retention and peak shape for the analyte.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. The transitions for the internal standard will have a higher mass corresponding to the number of deuterium atoms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: An Indispensable Tool for Precision in Pharmaceutical Science
Deuterated ethyl 3-bromopropionate, when synthesized with high isotopic purity and a stable labeling pattern, is a powerful tool for researchers in drug development. Its primary role as a "gold standard" internal standard in LC-MS/MS bioanalysis enables the generation of highly accurate and reliable pharmacokinetic data, which is crucial for making informed decisions throughout the drug discovery and development pipeline. By understanding the principles behind its synthesis, characterization, and application, scientists can fully leverage the capabilities of this essential reagent to advance the development of new and improved therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl 3-bromopropionate(539-74-2) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Ethyl-3-bromopropionate-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ethyl-3-bromopropionate-d4, a deuterated isotopologue of ethyl 3-bromopropionate. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this stable isotope-labeled compound. This guide will cover its core chemical and physical properties, synthesis, and critical applications, with a particular focus on its role as an internal standard in quantitative mass spectrometry.
Introduction: The Power of Deuterium Labeling in Analytical Sciences
Isotopically labeled compounds are fundamental tools in modern scientific research, enabling precise and accurate quantification of molecules in complex matrices. The substitution of hydrogen with its stable isotope, deuterium (D or ²H), creates a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This mass difference is readily distinguishable by mass spectrometry, forming the basis for the "gold standard" of quantitative analysis: stable isotope dilution analysis. This compound, with four deuterium atoms, provides a distinct mass shift, making it an exemplary internal standard for a variety of analytical applications.[1]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and method development.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅D₄BrO₂ | |
| Molecular Weight | 185.05 g/mol | [1][2] |
| CAS Number | 14341-55-0 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 135-136 °C at 50 mmHg (for non-deuterated form) | [4] |
| Density | 1.412 g/mL at 25 °C (for non-deuterated form) | [4] |
| Solubility | Soluble in water, alcohol, benzene, chloroform, and diethyl ether | [4] |
| Isotopic Purity | Typically ≥98 atom % D |
Note: Some physical properties are provided for the non-deuterated form (CAS 539-74-2) as they are expected to be very similar to the deuterated analogue.[4][5][6]
Synthesis and Isotopic Labeling Strategy
The synthesis of this compound is a multi-step process that requires precise control to ensure high isotopic enrichment and chemical purity. A common synthetic pathway involves the esterification of 3-bromopropionic acid with deuterated ethanol or the hydrobromination of ethyl acrylate in the presence of a deuterium source. The manufacturing process often begins with the esterification of 3-bromopropionic acid.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-Bromopropionate | 539-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-ブロモプロピオン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanoic acid, 3-bromo-, ethyl ester [webbook.nist.gov]
- 7. innospk.com [innospk.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl-3-bromopropionate-d4 in Modern Organic Synthesis
Introduction: Beyond a Simple Building Block
Ethyl-3-bromopropionate-d4 (Et-3-BrP-d4) is a stable, isotopically labeled alkylating agent with the chemical structure Br-CD₂-CD₂-COOC₂H₅. While its non-deuterated analog is a common C3 electrophile, the incorporation of four deuterium atoms on the propionate backbone transforms this reagent into a strategic tool for modern chemical and pharmaceutical research. The presence of deuterium, a non-radioactive heavy isotope of hydrogen, provides a unique handle for addressing complex challenges in drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis.
The core utility of this reagent stems from two key principles: the Kinetic Isotope Effect (KIE) , which can be leveraged to create more robust drug candidates, and its function as a high-fidelity internal standard for isotope dilution mass spectrometry (IDMS). This guide provides an in-depth exploration of these applications, complete with field-proven insights and detailed experimental protocols.
| Property | Value |
| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[1] |
| CAS Number | 14341-55-0[1] |
| Molecular Formula | C₅H₅D₄BrO₂ |
| Molecular Weight | 185.05 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Nominal Isotopic Enrichment | ≥98 atom % D |
| Table 1: Physicochemical Properties of this compound. |
Core Application 1: Strategic Deuteration in Drug Discovery via the Kinetic Isotope Effect (KIE)
A primary challenge in drug development is controlling metabolic stability. Many drug candidates fail because they are metabolized too quickly by enzymes, particularly the Cytochrome P450 (CYP) superfamily, leading to poor bioavailability and short half-lives. Strategic deuteration offers a powerful solution.
The Scientific Principle: C-D vs. C-H Bond Strength
The kinetic isotope effect is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction.[2][] The C-D bond has a lower vibrational frequency and thus a higher dissociation energy than a C-H bond.[4] Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow the reaction down.[5][6]
This metabolic "shielding" can lead to:
-
Longer Drug Half-Life: Reduced rate of metabolism means the drug persists longer in circulation.[6]
-
Increased Systemic Exposure (AUC): A greater amount of the drug is available to exert its therapeutic effect.[4]
-
Reduced Toxic Metabolites: Slowing or shunting metabolism away from pathways that produce harmful byproducts.
-
Potentially Lower Dosing: Improved pharmacokinetics may allow for smaller or less frequent doses.[]
This compound is an ideal reagent for introducing a deuterated, metabolically resilient side-chain onto a parent molecule, particularly at sites known to be susceptible to oxidation.
Caption: KIE diagram showing the higher activation energy (ΔG‡) for C-D bond cleavage compared to C-H.
Core Application 2: High-Precision Bioanalysis via Isotope Dilution Mass Spectrometry (IDMS)
Accurate quantification of drugs and their metabolites in complex biological matrices (e.g., plasma, urine) is fundamental to pharmacology. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, but its accuracy can be compromised by matrix effects and ion suppression. Deuterated internal standards are the solution.[7][8]
The Scientific Principle: The Perfect Internal Standard
An ideal internal standard (IS) behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[9] this compound can be used to synthesize a deuterated version of a target analyte. This deuterated analog serves as the perfect IS because:
-
Chemical Equivalence: It has the same polarity, solubility, and reactivity as the non-deuterated analyte, ensuring it co-elutes during LC and experiences the exact same extraction recovery and matrix effects.[7]
-
Mass Difference: It has a distinct mass (+4 Da in this case), allowing the mass spectrometer to measure the intensity ratio of the analyte to the IS with high precision.[10]
-
Stability: The C-D bonds are stable and do not exchange with hydrogen under typical analytical conditions.
By adding a known quantity of the deuterated IS to a sample at the very beginning of the workflow, any subsequent sample loss or signal suppression will affect both the analyte and the IS equally. The ratio of their signals remains constant, enabling exceptionally accurate and reproducible quantification.[8]
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound
This protocol describes a standard procedure for reacting a primary amine nucleophile with Et-3-BrP-d4. A key challenge in such reactions is preventing over-alkylation to form tertiary amine or quaternary ammonium salt byproducts.[11][12] Using the amine as the limiting reagent helps mitigate this.
Materials:
-
Primary Amine (R-NH₂)
-
This compound (1.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous acetonitrile (to make a ~0.2 M solution with respect to the amine).
-
Addition of Electrophile: Stir the resulting suspension vigorously at room temperature. Add this compound (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude secondary amine product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In ¹H NMR, the absence of signals corresponding to the α- and β-protons of the propionate chain confirms successful deuteration. HRMS will show the expected M+4 mass.
Expert Insights (Causality):
-
Why K₂CO₃? A mild inorganic base is used to neutralize the HBr generated during the reaction. It is easily removed by filtration, simplifying the workup.[13] Stronger bases like NaH could deprotonate the α-position of the ester, leading to side reactions.
-
Why Acetonitrile? It is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering.
-
Control of Polyalkylation: Using a slight excess of the alkylating agent ensures the primary amine is consumed, but the main product (secondary amine) is less nucleophilic than the starting material, reducing the rate of a second alkylation. For particularly reactive amines, using a large excess of the primary amine can favor the mono-alkylated product, though this complicates purification.
Protocol 2: Application Example - Synthesis of a Deuterated GABOB Precursor
This protocol illustrates the synthesis of ethyl 4-((4-methoxybenzyl)amino)-3-hydroxybutanoate-2,2,4,4-d4, a protected and deuterated precursor to GABOB (γ-amino-β-hydroxybutyric acid), a neurologically active compound.
Reaction Scheme: (Protected Amino Alcohol) + Br-CD₂-CD₂-COOEt → (Deuterated GABOB Precursor)
Materials:
-
(2-hydroxy-2-((4-methoxybenzyl)amino)ethyl)-d2-amine (Starting material, assumes prior synthesis)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Follow the general N-alkylation procedure outlined in Protocol 1 , using the protected amino alcohol as the primary amine nucleophile.
-
Monitoring: This specific reaction may be slower due to the steric bulk of the nucleophile. Monitor by LC-MS until the starting material is consumed (approx. 12-24 hours at 60 °C).
-
Workup & Purification: Perform the workup and silica gel chromatography as described in Protocol 1. The product will be more polar than the starting electrophile.
-
Self-Validating Characterization:
-
¹H NMR (400 MHz, CDCl₃): Expect to see signals for the 4-methoxybenzyl group (aromatic protons ~6.8-7.2 ppm, CH₂ ~3.8 ppm, OCH₃ ~3.7 ppm), the ethyl ester (CH₂ ~4.1 ppm, CH₃ ~1.2 ppm), and the CH-OH proton. Crucially, the signals for the -CH₂-CH₂- chain of the propionate moiety will be absent.
-
HRMS (ESI+): Calculate the expected exact mass for [C₁₄H₁₇D₄NO₄ + H]⁺. The observed mass should be within 5 ppm of the calculated value, confirming the elemental composition and the incorporation of four deuterium atoms.
-
This deuterated precursor can then be deprotected and used in further studies or serve as a starting point for synthesizing a high-purity internal standard for GABOB quantification.
References
- 1. youtube.com [youtube.com]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Portico [access.portico.org]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
Ethyl-3-bromopropionate-d4 as an internal standard
Application Note & Protocol
Topic: Ethyl-3-bromopropionate-d4 as a High-Fidelity Internal Standard for Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
The Imperative for Precision in Quantitative Analysis
In the landscape of pharmaceutical development and bioanalysis, the demand for analytical accuracy is absolute. The quantitative determination of small molecules in complex biological matrices, such as plasma, urine, or tissue homogenates, is a foundational requirement for pharmacokinetic, toxicokinetic, and metabolic studies. However, these analyses are fraught with challenges that can compromise data integrity, most notably sample loss during extraction and unpredictable matrix effects during analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
The principle of Isotope Dilution Mass Spectrometry (IDMS) has been established as the gold standard methodology to surmount these obstacles.[3][4] IDMS employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). This application note provides a comprehensive technical guide on the use of This compound (EBP-d4) as a SIL-IS for the precise quantification of its non-labeled counterpart, Ethyl-3-bromopropionate. EBP is a key intermediate and building block in the synthesis of various organic and pharmaceutical compounds, making its accurate measurement critical.[5][6] This guide will detail the underlying principles, experimental protocols, and validation strategies to ensure robust and reproducible analytical outcomes.
The Scientific Rationale: Why EBP-d4 is the Ideal Internal Standard
The utility of an internal standard in LC-MS/MS is to serve as a reliable reference that corrects for analytical variability.[7] While structurally similar analog compounds can be used, a SIL-IS is universally preferred for its ability to provide the highest degree of accuracy.[8][9]
Mitigating Matrix Effects
The "matrix effect" is a phenomenon where co-eluting molecules from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[10][11] This effect is a primary source of analytical inaccuracy and imprecision. Because a SIL-IS like EBP-d4 is chemically identical to the analyte, it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response.[8] Consequently, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By calculating the peak area ratio of the analyte to the IS, the variability is normalized, yielding a highly accurate result.[12][13]
The Principle of Isotope Dilution
The core of the IDMS technique is the addition of a known quantity of the isotopically enriched standard (EBP-d4) to every sample, calibrator, and quality control sample before any sample processing steps.[14] The analyte and the IS are then extracted and analyzed together. The mass spectrometer distinguishes between the two compounds based on their mass difference. The concentration of the analyte is then determined by comparing the measured isotope ratio in the sample to a calibration curve.[15] This approach makes the final calculated concentration independent of sample recovery, as any loss during processing affects both the analyte and the IS proportionally.[4][15]
Caption: Isotope Dilution workflow for EBP using EBP-d4.
Physicochemical Properties & Specifications
The selection of a high-quality internal standard is paramount. Key parameters include high chemical and isotopic purity to prevent signal interference.
| Property | Ethyl-3-bromopropionate (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₅H₉BrO₂ | C₅H₅D₄BrO₂ |
| Molecular Weight | 181.03 g/mol | 185.05 g/mol |
| CAS Number | 539-74-2[6][16] | N/A (Specific to manufacturer) |
| Appearance | Colorless to pale yellow liquid[5] | Colorless liquid |
| Recommended Purity | >98% (Chemical) | >99% (Chemical), >98% (Isotopic Enrichment)[12] |
Application Protocol: Quantification in Human Plasma
This protocol provides a validated starting point for the quantification of Ethyl-3-bromopropionate in human plasma using EBP-d4. Researchers should perform their own method development and validation according to internal SOPs and regulatory guidelines.[17][18]
Materials and Reagents
-
Analyte: Ethyl-3-bromopropionate (≥98% purity)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade; Formic Acid (FA); Deionized Water.
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Standard lab equipment: Calibrated pipettes, vortex mixer, centrifuge, autosampler vials.
Preparation of Stock and Working Solutions
-
Analyte Stock (1.00 mg/mL): Accurately weigh 10 mg of Ethyl-3-bromopropionate and dissolve in 10.0 mL of MeOH.
-
IS Stock (1.00 mg/mL): Accurately weigh 1 mg of EBP-d4 and dissolve in 1.00 mL of MeOH.
-
Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte Stock solution with 50:50 ACN:Water to prepare working standards at concentrations from 10.0 ng/mL to 10,000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS Stock solution with ACN. This solution will be used for protein precipitation and sample spiking.
Sample Preparation: Protein Precipitation Workflow
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[1]
-
Aliquot Samples: Pipette 50 µL of each calibrator, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike with IS: Add 200 µL of the IS Working Solution (50 ng/mL in ACN) to every tube. This step is critical as it introduces the IS early to account for all subsequent variability.[19]
-
Precipitate: Vortex each tube vigorously for 30 seconds to ensure protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Caption: Sample preparation workflow via protein precipitation.
Suggested LC-MS/MS Instrumental Conditions
| LC Parameter | Suggested Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
| MS/MS Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte (EBP) | Q1: 181.0 -> Q3: 135.0 (Precursor -> Product Ion) |
| IS (EBP-d4) | Q1: 185.0 -> Q3: 139.0 (Precursor -> Product Ion) |
| Dwell Time | 100 ms |
| Source Temp | 500°C |
| Collision Gas | Argon |
Note: MRM transitions are predictive and should be optimized empirically on the specific mass spectrometer being used.
Method Validation Considerations
A robust bioanalytical method requires validation according to regulatory guidelines, such as those from the FDA.[20][21] The use of EBP-d4 greatly facilitates meeting these stringent requirements.
-
Selectivity and Matrix Effect: The matrix effect should be quantitatively assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.[10] The IS-normalized matrix factor should be close to 1.0, demonstrating that EBP-d4 effectively compensates for any ion suppression or enhancement.[10]
-
Internal Standard Response: The response of EBP-d4 should be monitored across all samples in an analytical run. Consistent IS response indicates a stable analytical process. Any significant or systematic variability should be investigated.[7]
-
Accuracy and Precision: The method's performance is confirmed by analyzing Quality Control (QC) samples at low, medium, and high concentrations against a calibration curve. The results must fall within established acceptance criteria (typically ±15% of the nominal value).[7]
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of its unlabeled analog by LC-MS/MS. Its chemical and isotopic properties ensure that it co-elutes and responds to instrumental and matrix-induced variations in a manner virtually identical to the analyte.[9][12] By employing the principles of isotope dilution and following the protocols outlined in this guide, researchers can achieve highly accurate, precise, and robust data that meets the rigorous standards of the pharmaceutical and drug development industries. The use of EBP-d4 minimizes analytical uncertainty, ensuring data integrity from discovery through to clinical studies.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. texilajournal.com [texilajournal.com]
- 14. Isotope dilution - Wikipedia [en.wikipedia.org]
- 15. osti.gov [osti.gov]
- 16. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. fda.gov [fda.gov]
- 21. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols for Ethyl-3-bromopropionate-d4 in Mass Spectrometry
Abstract
This technical guide provides a comprehensive overview of the application of Ethyl-3-bromopropionate-d4 as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry. Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the core principles of isotope dilution mass spectrometry, details the physicochemical properties of this compound, and presents a rigorous, field-proven protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflow. The methodologies described herein are structured to ensure scientific integrity, data reliability, and regulatory compliance.
The Foundational Principle: Why Stable Isotope Dilution is the Gold Standard
In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, serum, or tissue homogenates, achieving accuracy and precision is a significant challenge. Variables introduced during sample preparation (e.g., extraction losses), chromatography, and ionization can lead to significant data variability.[1][2] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a primary source of analytical inaccuracy.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the most effective strategy to mitigate these issues.[4][5][6] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[6][7] this compound is the deuterated analogue of Ethyl-3-bromopropionate.
The core advantages of using a SIL-IS like this compound are:
-
Physicochemical Homogeneity : The SIL-IS is chemically identical to the analyte, ensuring it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[4][8]
-
Correction for Variability : Because the SIL-IS and the analyte behave virtually identically throughout the entire analytical process, any sample loss or matrix-induced ionization change affects both compounds to the same degree.[1] By measuring the ratio of the analyte's mass spectrometer signal to the SIL-IS's signal, these variations are effectively normalized.
-
Enhanced Accuracy and Precision : This normalization process dramatically improves the accuracy, precision, and robustness of the quantitative assay, making it the preferred approach for regulated bioanalysis in pharmaceutical development.[1][7]
Physicochemical Profile: this compound vs. Analyte
Understanding the properties of both the deuterated standard and the non-labeled analyte is crucial for method development. The key difference is the mass, which allows the mass spectrometer to differentiate between the two compounds.
| Property | Ethyl-3-bromopropionate (Analyte) | This compound (Internal Standard) | Rationale for Significance |
| Molecular Formula | C₅H₉BrO₂[9] | C₅H₅D₄BrO₂[10] | Confirms isotopic labeling. |
| Molecular Weight | 181.03 g/mol [9] | 185.05 g/mol [10] | Provides the mass shift (Δm = 4 Da) for MS detection. |
| CAS Number | 539-74-2[11] | 14341-55-0[10] | Unique identifier for each compound. |
| Boiling Point | 135-136 °C / 50 mmHg[12] | Not specified, but expected to be nearly identical. | Ensures co-elution in GC and similar behavior in LC. |
| Density | ~1.412 g/mL at 25 °C[11] | Not specified, but expected to be nearly identical. | Similar physical behavior during sample preparation. |
| Key Application | Organic synthesis intermediate, alkylating agent.[11][12] | Internal standard for quantitative analysis.[13] | Defines the role of each compound in the assay. |
Core Application: Quantitative Bioanalysis of an Alkylated Analyte
Ethyl-3-bromopropionate is a known alkylating agent, used to introduce an ethyl propionate moiety into other molecules.[11][12] A logical and powerful application of this compound is as an internal standard for the quantification of a target analyte that is structurally related or is a product of a reaction involving its non-deuterated counterpart.
This protocol outlines a validated workflow for quantifying a hypothetical small molecule drug, "Analyte-X," in human plasma, where Analyte-X contains the ethyl propionate structure.
Workflow for Quantitative Bioanalysis
The following diagram illustrates the complete experimental workflow, from sample receipt to final data reporting. This systematic process is designed to minimize error and ensure traceability.
Caption: End-to-end workflow for bioanalytical sample quantification using a SIL-IS.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol provides a step-by-step methodology. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
-
Analyte-X (Reference Standard)
-
This compound (IS)
-
LC-MS Grade Acetonitrile, Methanol, Water
-
Formic Acid (Optima™ LC/MS Grade)
-
Control Human Plasma (K₂EDTA)
-
Standard laboratory glassware and calibrated pipettes
-
Centrifuge, Nitrogen Evaporator
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1.00 mg/mL):
-
Accurately weigh ~5 mg of Analyte-X and the IS into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
Rationale: Preparing concentrated stocks in an organic solvent ensures stability and allows for accurate serial dilutions. Methanol is a common choice for its volatility and solvating power.
-
-
Analyte-X Working Solutions for Calibration (CAL) and Quality Control (QC):
-
Perform serial dilutions from the Analyte-X primary stock using 50:50 acetonitrile:water to prepare working solutions for spiking into plasma.
-
Rationale: Using a solvent composition similar to the mobile phase can improve chromatographic peak shape. Separate working solutions for CAL and QC standards should be prepared from independent weighings of the reference standard to ensure unbiased validation.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS primary stock to a final concentration of 100 ng/mL using 50:50 acetonitrile:water.
-
Rationale: The IS concentration should be chosen to yield a consistent and strong signal in the mass spectrometer, ideally within the same response range as the analyte at the mid-point of the calibration curve.[1]
-
Preparation of CAL and QC Samples
-
Spiking:
-
Prepare a set of 8 calibration standards by spiking the appropriate Analyte-X working solution into blank human plasma (e.g., 5% of total volume). Final concentrations might range from 1 to 1000 ng/mL.
-
Separately, prepare QC samples at four levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.[4]
-
Rationale: The calibration curve defines the quantitative range of the assay. QC samples are used to assess the accuracy and precision of the method during validation and routine sample analysis.[4][14]
-
Sample Extraction Protocol (Protein Precipitation)
-
Aliquot: Pipette 100 µL of each sample (unknown, CAL, QC, blank) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution (100 ng/mL) to every tube except the double blank (a blank plasma sample used to check for interferences).
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction into the organic phase.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the clear supernatant.
-
-
Transfer: Carefully transfer the supernatant (~450 µL) to a new set of tubes.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Rationale: Reconstituting in a weak solvent ensures proper focusing of the analyte band on the analytical column, leading to sharp, symmetrical peaks.
-
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for injection.
LC-MS/MS Instrumental Conditions
-
LC System: UPLC/HPLC
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Analyte-X: To be optimized based on its structure (e.g., Q1: [M+H]⁺ → Q3: [Fragment]⁺)
-
IS (this compound): Q1: 189.0 [M+H]⁺ (for Br⁸¹) → Q3: [Fragment]⁺ (To be optimized, likely a loss of ethylene or ethanol)
-
Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. The +4 Da mass shift of the IS ensures no cross-talk between the two channels.
-
Method Validation Protocol
To ensure the method is reliable for its intended purpose, it must be validated according to regulatory guidelines.[4] The following diagram illustrates the interconnectedness of key validation parameters.
Caption: Interrelationship of key parameters in bioanalytical method validation.
A summary of the validation experiments and their acceptance criteria is provided below.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze six different blank plasma lots for interferences at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | Analyze the curve over 3 separate runs. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Analyze QC samples (LLOQ, L, M, H) in replicate (n=6) over 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).[4] |
| Matrix Effect | Compare the response of analyte/IS in post-extraction spiked plasma from 6 lots to the response in a neat solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Extraction Recovery | Compare the response of pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible across QC levels. The SIL-IS corrects for low or variable recovery. |
| Stability | Assess analyte stability in plasma under various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This compound serves as an exemplary stable isotope-labeled internal standard for high-precision quantitative mass spectrometry. Its chemical properties, which are nearly identical to its non-deuterated analog, allow it to effectively compensate for variations in sample preparation and matrix effects, which is the cornerstone of the isotope dilution technique.[7][8] The protocols detailed in this guide provide a robust framework for developing and validating a reliable bioanalytical method. By adhering to these principles, researchers in pharmaceutical and scientific laboratories can generate high-quality, defensible quantitative data essential for advancing drug development and scientific discovery.
References
- 1. youtube.com [youtube.com]
- 2. organomation.com [organomation.com]
- 3. myadlm.org [myadlm.org]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Guide to Quantitative Analysis Using Ethyl-3-bromopropionate-d4 as an Internal Standard in NMR Spectroscopy
Abstract: This document provides a comprehensive guide for the utilization of Ethyl-3-bromopropionate-d4 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the precise determination of the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and other organic molecules. This note details the rationale for selecting a deuterated internal standard, provides key physicochemical properties, and presents a validated, step-by-step protocol for sample preparation, data acquisition, and processing to ensure the generation of accurate and reproducible quantitative data.
The Principle of Quantitative NMR (qNMR) and the Role of an Internal Standard
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the amount of a substance by measuring the intensity of its NMR signals.[1] A key advantage of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] This fundamental principle enables the precise quantification of a target analyte without the need for a substance-specific reference standard of the analyte itself.
For absolute quantification, an internal standard (IS) of known purity and weight is added to the sample.[3][4] The concentration or purity of the analyte can then be calculated by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.[3]
The ideal internal standard should possess the following characteristics:
-
High purity and stability.
-
Signals that do not overlap with analyte or solvent signals.
-
A simple NMR spectrum with at least one sharp, well-resolved signal.
-
Good solubility in the chosen deuterated solvent.
-
Chemical inertness towards the analyte and solvent.
Advantages of Using a Deuterated Internal Standard: The Case for this compound
This compound is the deuterium-labeled version of Ethyl 3-bromopropanoate.[5] The strategic replacement of protons with deuterium atoms offers significant advantages in ¹H qNMR:
-
Reduced Spectral Crowding: Deuteration at specific positions (in this case, the 2 and 3 positions of the propionate backbone) removes the corresponding proton signals from the ¹H NMR spectrum. This simplifies the spectrum and minimizes the chances of signal overlap between the internal standard and the analyte, which is a common challenge in qNMR.
-
Availability of a Clean Quantification Signal: The remaining non-deuterated portion of the molecule, the ethyl group (specifically the triplet of the methyl group and the quartet of the methylene group), provides well-defined signals in a relatively uncongested region of the spectrum, ideal for accurate integration.
-
Chemical Equivalence: The deuterated standard is chemically almost identical to its non-deuterated counterpart, ensuring similar solubility and behavior in solution.
This compound is particularly useful as an internal standard for analytes that have complex proton spectra or for samples where the analyte signals fall in the regions where the protons of the non-deuterated standard would appear.
Physicochemical Properties of Ethyl-3-bromopropionate
The properties of the deuterated compound are very similar to the non-deuterated form, with a slight increase in molecular weight.
| Property | Value | Source |
| Chemical Name | Ethyl 3-bromopropanoate-2,2,3,3-d4 | - |
| Synonyms | Ethyl β-bromopropionate-d4, 3-Bromopropanoic acid ethyl ester-d4 | [6][7][8] |
| Molecular Formula | C₅H₅D₄BrO₂ | [5] |
| Molecular Weight | 185.05 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 135-136 °C at 50 mmHg (for non-deuterated) | [7][8] |
| Density | ~1.412 g/mL at 25 °C (for non-deuterated) | [7][8] |
| Solubility | Soluble in alcohol, benzene, chloroform, diethyl ether | [7] |
Experimental Workflow for qNMR Analysis
The overall process for performing a qNMR experiment using an internal standard is a systematic procedure that requires careful execution at each stage to ensure data integrity.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol for Quantitative Analysis
This protocol is designed to be a self-validating system, where adherence to each step contributes to the overall accuracy and reliability of the final result. The methodology is aligned with principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[9][10][11][12][13]
Materials and Equipment
-
Internal Standard: this compound (purity ≥ 99.5%)
-
Analyte: Compound of interest
-
Deuterated Solvent: e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆ (select a solvent that completely dissolves both the analyte and the IS, and does not have signals that overlap with the signals of interest).
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[1]
-
High-Quality NMR Tubes: e.g., Norell® 507-HP or equivalent.
-
Analytical Microbalance: Capable of weighing to ±0.01 mg.
-
Glassware: Vials, volumetric flasks as needed.
-
Vortex Mixer and/or Sonicator.
Sample Preparation
Accurate weighing is often the most significant source of error in qNMR.[14]
-
Weighing the Analyte: Tare a clean, dry vial on the analytical microbalance. Accurately weigh approximately 10-20 mg of the analyte into the vial and record the weight precisely.
-
Weighing the Internal Standard: Tare the balance again. Accurately weigh an appropriate amount of this compound into the same vial. A molar ratio of analyte to IS between 1:1 and 1:3 is generally recommended. Record the weight precisely.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial.
-
Homogenization: Securely cap the vial and ensure complete dissolution of both the analyte and the IS by vortexing or sonicating.[14] Visually inspect the solution to confirm that no solid particles remain.
-
Transfer: Carefully transfer the solution to a clean, high-quality NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically 4-5 cm).[14]
NMR Data Acquisition
The parameters for data acquisition must be set to ensure that the signal intensities are truly quantitative. The most critical parameter is the relaxation delay (D1).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Determine T1 Relaxation Times: The longitudinal relaxation time (T1) for both the analyte and the IS signals to be integrated must be determined.[15][16] The inversion-recovery pulse sequence is the standard method for this measurement.[15][17]
-
Set Acquisition Parameters:
-
Pulse Angle: Set the excitation pulse to a 90° pulse width for maximum signal intensity per scan.
-
Relaxation Delay (D1): This is a crucial parameter. The total time between pulses (D1 + acquisition time) should be at least 5 times the longest T1 value of the signals being integrated.[17][18] This ensures >99% relaxation and avoids signal saturation, which would lead to inaccurate integrals.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Number of Scans (NS): Collect a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
-
Data Collection: Acquire the ¹H NMR spectrum.
Data Processing and Quantification
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and perform a baseline correction across the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signal for the analyte and the chosen signal for the this compound internal standard (e.g., the methyl triplet at ~1.2 ppm). The integration region should cover at least 25 times the line width of the peak to encompass >99% of the signal area.[19]
-
Calculation of Purity: The purity of the analyte is calculated using the following formula:[3]
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity (in % w/w)
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
m = Mass
-
Method Validation and Data Integrity
For use in regulated environments, the qNMR method must be validated according to guidelines such as ICH Q2(R1) or USP General Chapter <761>.[2][9][20][21][22] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering signals from impurities or the solvent at the chemical shifts of the analyte and IS signals.
-
Linearity: Assessed by preparing samples with varying concentrations of the analyte and a fixed concentration of the IS.
-
Accuracy: Determined by analyzing a sample with a known purity or by spiking a sample with a known amount of analyte.
-
Precision: Evaluated through repeatability (multiple preparations of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., relaxation delay, pulse angle) and observing the effect on the results.
Caption: Key parameters influencing the accuracy of qNMR results.
Example Data Presentation
The following table shows an example of how quantitative results for a hypothetical analyte (Analyte X, MW = 250.0 g/mol , N=1 for integrated proton) could be presented.
| Parameter | Value |
| Mass of Analyte X (manalyte) | 15.25 mg |
| Mass of IS (mIS) | 10.50 mg |
| Purity of IS (PIS) | 99.8% |
| Integral of Analyte X (Ianalyte) | 2.45 |
| Integral of IS (CH₃ triplet) (IIS) | 3.00 |
| Calculated Purity of Analyte X | 98.7% |
Conclusion
This compound serves as an excellent internal standard for ¹H qNMR analysis, offering the distinct advantage of a simplified spectrum that reduces the likelihood of signal overlap. By following a carefully designed and validated protocol that pays close attention to sample preparation and the setting of critical acquisition parameters, particularly the relaxation delay, researchers can achieve highly accurate and reproducible quantification of organic molecules. This makes qNMR a primary and reliable analytical tool in pharmaceutical development and quality control.
References
- 1. emerypharma.com [emerypharma.com]
- 2. uspbpep.com [uspbpep.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. ethz.ch [ethz.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl 3-Bromopropionate | 539-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. innospk.com [innospk.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. mriquestions.com [mriquestions.com]
- 17. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. lsa.umich.edu [lsa.umich.edu]
- 20. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 21. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
Troubleshooting & Optimization
Ethyl-3-bromopropionate-d4 stability and storage conditions
Welcome to the technical support center for Ethyl-3-bromopropionate-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this versatile deuterated reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound (C₅H₅D₄BrO₂) is the deuterated analog of Ethyl-3-bromopropionate, a common alkylating agent and building block in organic synthesis. The incorporation of four deuterium atoms on the propionate backbone (at the C2 and C3 positions) makes it a valuable tool for isotopic labeling, tracer studies in metabolism, and for altering the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.[1] However, like its non-deuterated counterpart, its stability is paramount for successful and reproducible research. This guide provides a comprehensive overview of its stability and proper storage conditions, along with troubleshooting advice for common experimental challenges.
Stability and Storage Conditions
The chemical stability of this compound is influenced by the same environmental factors as its non-deuterated form: temperature, light, and moisture. Adherence to proper storage is crucial to prevent degradation and maintain isotopic enrichment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Reduces the rate of potential degradation reactions such as hydrolysis and elimination. For long-term storage, some sources recommend temperatures as low as -18°C. |
| Light | Store in an amber or opaque vial | Protects the compound from light-catalyzed degradation. The carbon-bromine bond can be susceptible to photolytic cleavage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively. |
| Container | Tightly sealed container | Prevents the ingress of atmospheric moisture, which can lead to hydrolysis of the ester functional group. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are hydrolysis of the ester and dehalogenation of the carbon-bromine bond.
-
Hydrolysis: In the presence of water, the ethyl ester can hydrolyze to form 3-bromopropionic acid-d4 and ethanol. This reaction is accelerated by the presence of acids or bases.
-
Dehalogenation: Bromoalkanes can undergo dehalogenation, which can proceed via enzymatic or chemical pathways, often involving hydrolysis, reduction, or oxygen-dependent mechanisms.[2]
Q2: How does deuteration affect the stability of this compound compared to its non-deuterated analog?
A2: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. For reactions where the cleavage of a C-H/C-D bond is the rate-determining step, the deuterated compound will react more slowly. This can lead to increased metabolic stability in biological systems.[3] In terms of chemical stability, the effect is likely to be minor for hydrolysis of the ester but may play a role in certain dehalogenation pathways.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term exposure to room temperature is unlikely to cause significant degradation, it is strongly recommended to store it at 2-8°C as soon as possible. For unopened containers, refrigeration will maximize shelf life.
Q4: The compound has a slight yellow tint. Is it still usable?
A4: A pale yellow color can indicate the presence of minor impurities or slight degradation. While it may still be suitable for some applications, it is highly recommended to verify its purity using a quality control check, such as NMR or GC-MS, before use in sensitive experiments.
Troubleshooting Guide
Issue 1: My reaction yield is lower than expected when using this compound as a starting material.
-
Possible Cause 1: Degradation of the reagent.
-
Troubleshooting Step: Check the purity of your this compound using the QC protocol outlined below. If significant degradation is observed, a fresh batch should be used.
-
-
Possible Cause 2: Presence of water in the reaction.
-
Troubleshooting Step: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Moisture can lead to the hydrolysis of the ester, reducing the amount of active reagent.
-
-
Possible Cause 3: Incompatibility with reaction conditions.
-
Troubleshooting Step: Ethyl-3-bromopropionate is incompatible with strong bases, oxidizing agents, and reducing agents.[4] Review your reaction conditions to ensure they are compatible with the reagent.
-
Issue 2: I am observing unexpected peaks in my NMR or Mass Spectrum.
-
Possible Cause 1: Impurities in the starting material.
-
Troubleshooting Step: Refer to the Certificate of Analysis for your batch of this compound. If the unexpected peaks are not listed, perform a QC check to identify the impurities.
-
-
Possible Cause 2: Isotopic scrambling or exchange.
-
Troubleshooting Step: In certain conditions, particularly with strong bases or catalysts, deuterium-hydrogen exchange can occur.[5] Ensure your reaction conditions are mild enough to prevent this. Using aprotic solvents can also minimize this issue.
-
Quality Control (QC) Protocol for this compound
To ensure the integrity of your experiments, it is crucial to verify the purity and identity of your this compound, especially if it has been stored for an extended period or if you suspect degradation. A combination of NMR and GC-MS is recommended for a comprehensive analysis.[1]
Step-by-Step QC Workflow:
-
Sample Preparation:
-
Carefully handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
For NMR analysis, dissolve a small amount of the compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
For GC-MS analysis, prepare a dilute solution in a volatile organic solvent (e.g., Dichloromethane, Ethyl acetate).
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
-
Signs of Degradation:
-
The absence of signals for the deuterated positions (protons at C2 and C3).
-
The presence of a broad singlet corresponding to the carboxylic acid proton of 3-bromopropionic acid-d4 (if hydrolysis has occurred).
-
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Expected Signals: Signals corresponding to the deuterium atoms at the C2 and C3 positions. This confirms the presence and location of the deuterium labels.[4]
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Expected Results:
-
A single major peak in the chromatogram corresponding to this compound.
-
The mass spectrum of this peak should show the correct molecular ion for the deuterated compound (m/z will depend on the ionization method).
-
-
Signs of Degradation:
-
Additional peaks in the chromatogram may indicate impurities or degradation products. The mass spectra of these peaks can help in their identification.
-
-
Caption: Quality Control Workflow for this compound.
Visualizing Potential Degradation
Caption: Primary Degradation Pathways of this compound.
References
Technical Support Center: Ethyl-3-bromopropionate-d4
Welcome to the dedicated technical support center for Ethyl-3-bromopropionate-d4. This resource is designed for researchers, scientists, and professionals in drug development who utilize this deuterated compound in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the purity and handling of this compound, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in this compound?
A1: Impurities in this compound can be broadly categorized into two main types: isotopic and chemical impurities.
-
Isotopic Impurities: These are molecules of Ethyl-3-bromopropionate with fewer than four deuterium atoms (d0, d1, d2, d3). It is practically impossible to achieve 100% isotopic purity during synthesis.[1] Therefore, a small percentage of these lower-deuterated isotopologues is expected. The isotopic purity, which refers to the percentage of deuterium at a specific labeled position, is a critical parameter to consider.[1]
-
Chemical Impurities: These are distinct chemical entities that are not Ethyl-3-bromopropionate. They can originate from starting materials, byproducts of the synthesis, or degradation. Common chemical impurities include:
-
Unreacted Starting Materials: Such as deuterated 3-bromopropionic acid or deuterated acrylic acid, and deuterated ethanol.
-
Side-Reaction Products: For instance, deuterated ethyl acetate, which can form as a byproduct.[2]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., benzene, which is used in the esterification of the non-deuterated analogue) may be present in trace amounts.[2]
-
Degradation Products: Over time, especially with exposure to moisture, this compound can hydrolyze back to deuterated 3-bromopropionic acid and deuterated ethanol.
-
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. The most powerful methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for determining chemical purity by detecting proton-containing impurities. ²H (or D) NMR can be used to confirm the positions of deuteration and assess isotopic purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and semi-volatile impurities.[3] The mass spectrometer can also provide information on the isotopic distribution of the main component and any deuterated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for non-volatile impurities. High-resolution mass spectrometry (HRMS) is especially valuable for determining the isotopic purity by distinguishing between H/D isotopologues.[4][5]
Q3: My ¹H NMR spectrum shows unexpected small peaks. What could they be?
A3: Unexpected peaks in the ¹H NMR spectrum of a highly deuterated compound like this compound typically arise from a few sources:
-
Residual Protons in the Product: Even with high isotopic enrichment, there will be a tiny amount of residual protons on the d4-positions of the molecule.
-
Chemical Impurities: Common laboratory solvents such as acetone, ethanol, and ethyl acetate are frequent contaminants and have characteristic chemical shifts.[6][7] Unreacted starting materials or byproducts from the synthesis will also appear as distinct peaks.
-
Water: A peak corresponding to water (H₂O or HDO) is often present in NMR solvents. Its chemical shift can vary depending on the solvent and temperature.
To identify these peaks, you can compare their chemical shifts to established tables of common NMR impurities.[6][7][8][9]
Q4: My mass spectrometry results show ions with lower m/z values than expected for the fully deuterated compound. What does this indicate?
A4: The observation of ions with lower mass-to-charge (m/z) ratios is a direct indication of the presence of isotopologues with fewer deuterium atoms (d0, d1, d2, d3). High-resolution mass spectrometry can resolve these different isotopic species and allow for the calculation of their relative abundances, which in turn determines the overall isotopic enrichment of your sample.[4][5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use and analysis of this compound.
Issue 1: Inconsistent Results in Quantitative Experiments
Symptoms:
-
Poor reproducibility in assays where this compound is used as an internal standard.
-
Non-linear calibration curves.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Isotopic Impurity | The presence of the non-deuterated (d0) version of the analyte in your internal standard can lead to an overestimation of the analyte's concentration. | 1. Verify Isotopic Purity: Request a certificate of analysis from the supplier specifying the isotopic enrichment. Aim for standards with ≥98% isotopic enrichment. 2. Analytical Verification: Use high-resolution mass spectrometry to determine the relative abundance of the d0 isotopologue in your standard.[5] |
| Chemical Impurity | An unknown impurity may be co-eluting with your analyte or internal standard, causing ion suppression or enhancement in mass spectrometry. | 1. Check for Co-elution: Overlay the chromatograms of your analyte and the internal standard to ensure they elute at the same retention time.[10] 2. Run a Blank: Analyze a blank sample (matrix without analyte or standard) to check for interfering peaks. 3. Optimize Chromatography: Adjust your GC or LC method (e.g., temperature gradient, mobile phase composition) to separate the interfering impurity. |
| Deuterium-Hydrogen Exchange | The deuterium atoms on your standard may be exchanging with protons from the sample matrix or solvent, altering its mass and concentration. | 1. Assess Stability: Incubate the deuterated standard in a blank matrix under your experimental conditions and analyze for any change in isotopic distribution over time.[10] 2. pH Control: Avoid strongly acidic or basic conditions, which can promote H/D exchange. |
Issue 2: Unexpected Peaks in Analytical Data (NMR & GC-MS)
Symptoms:
-
Unidentified peaks in your ¹H NMR spectrum.
-
Extra peaks in your GC-MS chromatogram.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Common Impurities and Their Expected Analytical Signatures:
| Impurity | Potential Source | Expected ¹H NMR Signal (in CDCl₃) | Expected GC-MS Behavior |
| Ethyl-3-bromopropionate-d0, d1, d2, d3 | Incomplete deuteration | Signals in the regions of the corresponding protons | Elutes slightly later than the d4 compound (inverse isotope effect); shows corresponding molecular ions in MS.[11] |
| Deuterated 3-bromopropionic acid | Incomplete esterification or hydrolysis | Broad singlet for the carboxylic acid proton | May require derivatization for GC-MS analysis. |
| Deuterated Ethanol | Incomplete reaction or hydrolysis | Characteristic triplet and quartet (if protons are present on the ethyl group) | Volatile, will show a distinct peak in GC. |
| Deuterated Ethyl Acetate | Side reaction during synthesis | Singlet for the acetyl group and signals for the ethyl group. | Volatile, will show a distinct peak in GC. |
| Residual Solvents (e.g., Benzene) | Purification process | Singlet around 7.36 ppm.[6] | Will show a distinct peak in GC. |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity by High-Resolution Mass Spectrometry
Objective: To determine the relative abundance of different isotopologues of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion via an electrospray ionization (ESI) source.[4]
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the expected molecular ions of all possible isotopologues (d0 to d4).
-
Data Analysis: a. Extract the ion chromatograms for the exact masses of each isotopologue ([M+H]⁺ or [M+Na]⁺). b. Integrate the peak areas for each isotopologue. c. Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
Caption: Workflow for isotopic purity analysis by HRMS.
Protocol 2: Identification of Chemical Impurities by GC-MS
Objective: To separate and identify volatile chemical impurities in this compound.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
GC Column: A non-polar column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
-
Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-350.
-
-
Data Analysis: a. Identify the main peak corresponding to this compound. b. For any other peaks, compare the obtained mass spectra with a reference library (e.g., NIST) to identify the impurities.
References
- 1. isotope.com [isotope.com]
- 2. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl-3-bromopropionate-d4
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using Ethyl-3-bromopropionate-d4 in their experiments. As a deuterated analog of a reactive alkylating agent, this compound presents unique challenges and opportunities.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Ethyl 3-bromopropionate, where four hydrogen atoms on the propionate backbone have been replaced with deuterium.[3] Ethyl 3-bromopropionate is a colorless liquid and a reactive alkylating agent used as an intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The deuterated version is often used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS) or as a tracer to study metabolic pathways.[4] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from its non-labeled counterpart.
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound stem from its two primary functional groups: the ethyl ester and the bromo-alkane.
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of water, acid, or base, which would degrade the compound to 3-bromopropionic acid-d4 and ethanol.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to reactions with nucleophiles.[1][5] This reactivity is fundamental to its role as an alkylating agent but can also be a source of degradation if unintended nucleophiles are present in your sample matrix or solvent.[2]
-
Hydrogen-Deuterium (H/D) Exchange: While the C-D bonds on the propionate backbone are generally stable, there is a potential for H/D exchange under certain pH or temperature conditions, which could compromise the isotopic purity of the standard.[6]
Q3: How should I properly store this compound?
Proper storage is critical to maintain the compound's integrity.[6] The following conditions are recommended based on its chemical properties.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-to-medium term storage.[6] For long-term storage, consider -20°C. | Cool temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can cause hydrolysis. |
| Container | Use a tightly sealed, suitable container, such as an amber glass vial with a PTFE-lined cap.[7][8] | Protects from light and prevents leakage or contamination. Amber glass prevents potential light-induced degradation. |
| Solvent (for solutions) | Prepare stock solutions in high-purity, dry aprotic solvents (e.g., Acetonitrile, Dichloromethane). | Aprotic solvents lack acidic protons and prevent hydrolysis and H/D exchange.[6] |
Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Inconsistent or Decreasing Signal of d4-Internal Standard in LC-MS Analysis
Symptom: You observe a drifting signal, poor reproducibility, or a steady decrease in the peak area of this compound over an analytical run.
Possible Causes & Troubleshooting Steps:
-
Cause A: Adsorption to Surfaces. The compound may be adsorbing to surfaces in your LC system or sample vials.[9]
-
Cause B: In-run Degradation. The compound may be degrading in the autosampler or in the mobile phase.
-
Solution: Assess the stability of the compound in your sample diluent and mobile phase.[9] Run a stability test by incubating the standard in the diluent at the autosampler temperature for the expected duration of your run and comparing the response to a freshly prepared sample. If degradation is observed, consider lowering the autosampler temperature or using a more inert mobile phase or diluent.
-
-
Cause C: H/D Back-Exchange. Deuterium atoms may be exchanging with protons from the solvent, particularly if using protic solvents like water or methanol under non-neutral pH conditions.
Problem 2: Appearance of Unexpected Peaks in Chromatogram or Mass Spectrum
Symptom: You detect new peaks in your analysis that correspond to potential degradation products.
Causality & Identification Workflow:
The two most likely degradation pathways are hydrolysis and nucleophilic substitution. The diagram below illustrates these pathways.
Caption: Figure 1. Primary Degradation Pathways
-
Hydrolysis Product: The primary hydrolysis product would be 3-Bromopropionic acid-d4 . This will have a different retention time (likely earlier on a reverse-phase column) and a different mass-to-charge ratio (m/z) than the parent compound.
-
Substitution Product: If a nucleophile (Nu⁻) is present in your matrix (e.g., hydroxide from a basic solution, buffers, or other sample components), it can displace the bromide ion to form Ethyl-3-(Nu)-propionate-d4 . The identity and properties of this product will depend entirely on the specific nucleophile.
Troubleshooting Workflow:
The following workflow can help you identify the source of degradation.
Caption: Figure 2. Troubleshooting Workflow for Degradation
Experimental Protocols
Protocol 1: Assessing Compound Stability in Solution
This protocol is designed to determine if this compound is stable under your specific experimental conditions (e.g., in your chosen sample diluent).
Objective: To quantify the degradation of this compound over time at a specific temperature.
Materials:
-
This compound
-
Your chosen experimental solvent/diluent
-
Calibrated analytical instrument (e.g., LC-MS)
-
Appropriate vials (silanized glass recommended)[9]
-
Temperature-controlled incubator or autosampler
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the solvent/diluent to be tested at the working concentration.[6]
-
Time Zero (T0) Analysis: Immediately after preparation, analyze the solution to establish a baseline (T0) peak area or response.[6]
-
Incubation: Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., 4°C, room temperature, or autosampler temperature).
-
Time Point Analysis: At defined intervals (e.g., 2, 4, 8, 24 hours), remove a vial and analyze it under the same conditions as the T0 sample.[6]
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the % Remaining versus time to determine the degradation rate.
-
A common acceptance criterion is that the response should remain within ±15% of the initial value.[6]
-
References
- 1. innospk.com [innospk.com]
- 2. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Quantitative Accuracy with Ethyl-3-bromopropionate-d4
An Application Scientist's Guide to Ethyl-3-bromopropionate-d4
Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are using this deuterated compound to improve the quality and reliability of their quantitative data. As Senior Application Scientists, we understand that achieving robust and reproducible results is paramount. This resource provides in-depth, field-proven insights into the effective use of this compound as an internal standard (IS), moving beyond simple procedural steps to explain the underlying scientific principles.
The primary application of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its role is not to increase the absolute signal of your target analyte, but to enhance the accuracy and precision of your measurements. By spiking a known quantity of the deuterated standard into every sample, calibrator, and quality control, you introduce a reliable reference that co-behaves with your analyte through the entire analytical workflow—from extraction to ionization.[2][3] This process corrects for variability in sample preparation, matrix effects, and instrument drift, leading to more trustworthy and reproducible data.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is it used?
This compound is the deuterated form of Ethyl 3-bromopropionate, where four hydrogen atoms have been replaced by their stable heavy isotope, deuterium.[1] This substitution increases the molecular weight by four Daltons without significantly altering its chemical properties.[7] In mass spectrometry, this mass difference allows the instrument to easily distinguish the internal standard from the native (non-deuterated) analyte, while ensuring both compounds behave almost identically during sample extraction, chromatography, and ionization.[3] This dual characteristic makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.
Q2: How does a deuterated internal standard "improve signal intensity"?
This is a common point of clarification. A deuterated IS improves the quality of the quantitative signal, not its absolute intensity. It achieves this through signal normalization. The instrument measures the ratio of the analyte's signal to the IS's signal.[2] Because the IS and analyte are affected similarly by procedural variations (e.g., sample loss during extraction, ion suppression in the MS source), the ratio remains constant even if the absolute signal intensities fluctuate.[8] This normalization corrects for errors and leads to a more accurate, precise, and robust quantification of the analyte.[4]
Q3: What are the critical quality attributes for this compound when used as an internal standard?
To ensure reliable performance, the internal standard must meet stringent quality criteria. The two most critical attributes are chemical purity and isotopic enrichment.
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | High chemical purity ensures that the standard solution's concentration is accurate and that no impurities interfere with the analysis. |
| Isotopic Enrichment | ≥98% | High isotopic enrichment minimizes the contribution of the unlabeled analyte in the standard, ensuring a clean signal and accurate quantification.[4] |
| Label Position | Stable, non-exchangeable positions | The deuterium atoms in Ethyl-3-bromopropionate-2,2,3,3-d4 are on the propionate backbone, which are stable positions.[1] Deuterium on exchangeable sites (like -OH or -NH) can swap with hydrogen from the solvent, compromising the standard's integrity.[5] |
Q4: When in my workflow should I add the this compound?
The internal standard should be added as early as possible in the sample preparation process.[5] For biological samples like plasma or urine, this means spiking the IS into the matrix before any protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) steps.[6] Adding the IS at the beginning ensures that it experiences the same potential losses as the analyte throughout the entire procedure, which is the fundamental principle of its corrective function.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during method development and routine analysis. Each answer provides a systematic approach to diagnosing and resolving the problem.
Issue 1: The Internal Standard (IS) signal is consistently low or absent across all samples.
A weak or missing IS signal can invalidate an entire analytical run. This issue typically points to a systemic problem with the standard itself, its preparation, or the instrument setup.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Concentration Check: Double-check the calculations used to prepare your working stock solutions from the neat material. A simple decimal error is a common mistake.
-
Solubility: Ensure the standard is fully dissolved in your stock solvent. Sonicate the solution if necessary.
-
Degradation: Ethyl 3-bromopropionate and its deuterated analog are alkylating agents and can be sensitive to light and temperature over time.[9][10] If the stock solution is old or has been stored improperly, prepare a fresh stock from the original source. Always store stocks in amber vials at the recommended temperature (typically 4°C or -20°C).
-
-
Investigate Instrumental Issues:
-
Direct Infusion: Prepare a dilute solution of the IS in the mobile phase and infuse it directly into the mass spectrometer. This bypasses the LC and sample preparation steps. If you still see a low signal, the issue is likely with the MS settings.
-
MS Parameter Optimization: Ensure the mass spectrometer is tuned and calibrated. Optimize the source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) for this compound. The selected mass transitions must be correct.
-
-
Assess the Workflow:
-
Spiking Step: Confirm that the IS is actually being added to the samples. Observe the pipetting step to rule out a procedural error.
-
Issue 2: The Internal Standard signal is highly variable between samples in the same run.
High variability in the IS response is a critical issue that undermines the reliability of your quantitative results.[11] This problem often points to inconsistent sample handling or matrix effects.
Troubleshooting Workflow:
The following decision tree can guide your troubleshooting process for inconsistent IS signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Isotopic Exchange in Ethyl-3-bromopropionate-d4
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for Ethyl-3-bromopropionate-d4. This resource is designed to provide in-depth guidance on maintaining the isotopic integrity of this valuable labeled compound. As Senior Application Scientists, we understand that minimizing isotopic exchange is paramount for the accuracy and reliability of your experimental outcomes, from mechanistic studies to quantitative analyses.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and best practice protocols to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a significant concern for this compound?
Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms with protium (H) atoms from the surrounding environment.[2] For this compound, the deuterium labels are on the carbons adjacent to the carbonyl group (C2 and C3). The protons on the carbon alpha to a carbonyl group (the C2 position) are particularly susceptible to exchange under certain conditions due to a process called enolization.[3][4] This exchange can compromise the isotopic purity of the compound, leading to inaccuracies in quantitative mass spectrometry-based assays where it is often used as an internal standard.[1]
Q2: What are the primary mechanisms that drive isotopic exchange in this molecule?
The principal mechanism of concern is enolization, which can be catalyzed by both acids and bases.[3][4]
-
Base-Catalyzed Exchange: This is typically the more significant concern. In the presence of a base, a proton (or deuteron) on the alpha-carbon (C2) can be removed to form an enolate intermediate. This enolate can then be reprotonated by a proton source in the environment (like water or protic solvents), leading to the loss of the deuterium label.[4][5][6]
-
Acid-Catalyzed Exchange: In acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the alpha-hydrogens (or deuterons). A subsequent deprotonation by a weak base (like the solvent) forms an enol intermediate, which can then tautomerize back to the keto form, potentially incorporating a proton in place of a deuteron.[7][8][9]
Q3: How can I accurately determine the isotopic purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive assessment of isotopic purity.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is invaluable for determining the site and extent of deuterium incorporation by observing the disappearance or reduction of proton signals at the labeled positions.[11] ²H-NMR can also be used to directly observe the deuterium signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining isotopic distribution and purity.[1][10][12] By analyzing the relative abundances of the different isotopologues, one can calculate the percentage of deuterium enrichment.[12]
Q4: What are the ideal storage conditions to maintain the isotopic integrity of this compound?
Proper storage is crucial to prevent gradual isotopic exchange over time.[2][13]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage.[2] | Reduces the rate of potential degradation and exchange reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes exposure to atmospheric moisture, a primary source of protons.[2] |
| Container | Use well-sealed, airtight containers such as amber glass vials with PTFE-lined caps or flame-sealed ampoules.[2] | Prevents ingress of moisture and light. |
| Solvent (if in solution) | Store as a neat oil or in a high-purity aprotic solvent (e.g., anhydrous acetonitrile, toluene). | Avoids protic solvents (water, methanol, ethanol) which can act as proton donors.[2] |
Before use, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[2]
Troubleshooting Guide: Loss of Isotopic Enrichment
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of deuterium label detected by NMR or MS after experimental use. | Exposure to Basic Conditions: Use of basic reagents (e.g., amines, hydroxides) or basic workup conditions. | - Use non-basic or mildly acidic conditions where possible. - If a basic quench is necessary, perform it at low temperatures (e.g., 0°C) and minimize the exposure time. |
| Use of Protic Solvents: Dissolving or reacting the compound in protic solvents like water, methanol, or ethanol.[14] | - Whenever feasible, use high-purity, anhydrous aprotic solvents (e.g., THF, acetonitrile, dichloromethane). | |
| Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures. | - Neutralize acidic reaction mixtures promptly during workup. - Use the mildest acidic conditions necessary for the reaction. | |
| Gradual decrease in isotopic purity during storage. | Improper Storage: Exposure to atmospheric moisture due to poorly sealed containers or frequent opening in a humid environment. | - Store in a desiccator or under an inert atmosphere.[2] - Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. |
| Contaminated Solvents: Using solvents that contain water or other protic impurities. | - Use freshly opened, high-purity anhydrous solvents. - Consider drying solvents over molecular sieves prior to use. | |
| Isotopic exchange observed during purification. | Use of Standard Silica Gel: Standard silica gel can be slightly acidic, which may catalyze exchange.[15] | - Use deactivated or neutralized silica gel for chromatography.[15] - Consider alternative purification methods like distillation under reduced pressure or recrystallization if applicable.[15] |
| Residual Metal Catalysts: Traces of transition metals from previous reaction steps can sometimes facilitate H/D exchange.[15] | - Ensure thorough removal of any metal catalysts before proceeding with further steps or storage.[15] |
Best Practices and Experimental Protocols
Protocol: General Handling and Use in a Reaction
This protocol outlines the key steps to minimize isotopic exchange when using this compound in a typical synthetic procedure.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 150°C for several hours) and cooled under a stream of inert gas or in a desiccator.
-
Use only high-purity, anhydrous aprotic solvents.
-
-
Reaction Setup:
-
Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).[2]
-
Add the this compound to the reaction vessel using a dry syringe through a septum.
-
-
Reaction Conditions:
-
Whenever possible, maintain neutral or slightly acidic pH conditions. The rate of exchange is often at a minimum around pH 2.5-3.0.[2][16]
-
Avoid the use of strong bases. If a base is required, consider using a non-nucleophilic, sterically hindered base and perform the reaction at the lowest possible temperature.
-
-
Workup and Purification:
-
If an aqueous workup is necessary, use deionized water and perform extractions quickly.
-
Dry the organic layer with an anhydrous, neutral drying agent like sodium sulfate or magnesium sulfate.[15]
-
For purification by column chromatography, use neutralized silica gel.[15] To prepare, create a slurry of silica gel in the eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine), then pack the column.
-
Alternatively, consider purification by vacuum distillation.
-
Visualizing the Isotopic Exchange Mechanism
The following diagram illustrates the base-catalyzed enolization mechanism, which is the primary pathway for isotopic exchange at the C2 position.
Caption: Base-catalyzed enolization leading to H/D exchange.
Workflow for Minimizing Isotopic Exchange
This workflow diagram summarizes the critical decision points and actions to maintain isotopic purity.
Caption: Experimental workflow for preserving deuterium labels.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl-3-bromopropionate-d4
Welcome to the technical support guide for the synthesis of Ethyl-3-bromopropionate-d4 (Et-3-BrP-d4). This resource is designed for researchers, chemists, and drug development professionals who are utilizing this deuterated building block in their work. Deuterated compounds like Et-3-BrP-d4 are critical as internal standards for mass spectrometry, tracers in metabolic studies, and for potentially improving the pharmacokinetic profiles of drug candidates.[1]
This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and answer frequently asked questions related to the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and efficient method is the anti-Markovnikov hydrobromination of a deuterated ethyl acrylate precursor (Ethyl acrylate-d4).[2] This reaction is typically initiated by a radical source, such as peroxides (e.g., benzoyl peroxide) or UV light, which favors the addition of the bromine atom to the terminal carbon of the double bond.[3] An alternative, though less common, route is the esterification of 3-bromopropionic acid-d4 with ethanol.[2]
Q2: Where are the deuterium atoms located in the final product?
A2: In this compound, the four deuterium atoms are located on the propionate backbone at the C2 and C3 positions (Br-CD₂-CD₂-COOEt).[4] This specific labeling is achieved by starting with a fully deuterated ethyl acrylate.
Q3: How can I confirm the isotopic enrichment and purity of my synthesized product?
A3: A combination of analytical techniques is essential.
-
Deuterium NMR (²H NMR): This is the most direct method to confirm the presence and location of deuterium atoms.[5] It provides a clean spectrum, free from proton signals, allowing for straightforward structural verification and isotopic enrichment assessment.[6]
-
Proton NMR (¹H NMR): In a highly enriched sample, the proton signals corresponding to the C2 and C3 positions should be significantly diminished or absent. The ethyl ester signals (the quartet and triplet) will remain.
-
Mass Spectrometry (GC-MS or LC-MS): This technique confirms the molecular weight of the deuterated compound, providing a clear indication of successful deuterium incorporation. It is also highly effective for identifying and quantifying impurities.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from light and moisture. It is a combustible liquid and should be kept away from ignition sources.[7] Storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation over time.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Potential Cause A: Ineffective Radical Initiation The free-radical addition of HBr is dependent on the successful generation of bromine radicals.[3] If the initiator is old, decomposed, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution:
-
Verify Initiator Quality: Use a fresh bottle of radical initiator (e.g., AIBN or benzoyl peroxide).
-
Optimize Initiator Concentration: Typically, 1-5 mol% of the initiator relative to the alkene is sufficient.
-
Ensure Proper Activation: If using a thermal initiator, ensure the reaction temperature is appropriate for its half-life. If using UV initiation, ensure the light source is functional and positioned correctly.
-
Potential Cause B: Premature Termination of Radical Chains Oxygen is a known inhibitor of radical reactions as it can scavenge radical intermediates to form stable peroxide radicals.
-
Solution:
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes.
-
Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon using a balloon or a Schlenk line.
-
Potential Cause C: Loss of HBr Gas If HBr gas is bubbled through the reaction mixture, a low flow rate or an inefficient setup can lead to insufficient HBr concentration.
-
Solution:
-
Monitor HBr Addition: Ensure a steady but not overly vigorous flow of HBr gas. An inverted funnel just above the liquid surface can help improve absorption.
-
Use a Saturated Solution: Consider preparing a saturated solution of HBr in a suitable anhydrous solvent (like acetic acid or ether) and adding it dropwise to the reaction.[8]
-
Problem 2: Formation of Significant Impurities
Potential Cause A: Markovnikov Addition Product (Ethyl 2-bromopropionate-d4) If the reaction conditions are not strictly controlled for radical addition, the competing ionic mechanism can occur, leading to the formation of the undesired Markovnikov product where bromine adds to the more substituted carbon.[9]
-
Solution:
-
Exclude Protic Solvents & Water: Ensure all reagents and glassware are scrupulously dry. Water can promote the ionic pathway.
-
Add a Radical Stabilizer: Including a small amount of a radical inhibitor like hydroquinone can sometimes suppress unwanted polymerization side-reactions, but ensure it doesn't interfere with the desired radical addition.[10]
-
Ensure Peroxide Presence: The presence of peroxides is the key driver for the anti-Markovnikov pathway.
-
Potential Cause B: Polymerization of Ethyl Acrylate-d4 Acrylates are prone to polymerization, especially at elevated temperatures or in the presence of radical species.[11]
-
Solution:
-
Control Temperature: Run the reaction at the lowest temperature that still allows for efficient initiation. For some setups, this may be room temperature or even slightly below.
-
Slow Reagent Addition: Add the radical initiator or HBr source slowly to the solution of ethyl acrylate-d4 to keep the concentration of radical intermediates low at any given time.
-
Use an Inhibitor: The starting ethyl acrylate-d4 should contain a polymerization inhibitor (like hydroquinone or MEHQ) from the manufacturer.
-
Problem 3: Low or Scrambled Deuterium Incorporation
Potential Cause A: Impure Deuterated Starting Material The isotopic purity of the final product is entirely dependent on the purity of the starting ethyl acrylate-d4.
-
Solution:
-
Verify Starting Material: Before starting the synthesis, analyze the ethyl acrylate-d4 by ¹H NMR and/or GC-MS to confirm its isotopic enrichment. In the ¹H NMR, the signals for the vinyl protons should be nearly absent.
-
Potential Cause B: H/D Exchange Although less common for C-D bonds in this structure, exposure to acidic or basic conditions in the presence of protic solvents (like water or ethanol) during workup can potentially lead to some H/D exchange, especially at elevated temperatures.
-
Solution:
-
Use Deuterated Solvents for Workup: If an aqueous workup is necessary, consider using D₂O for washes, especially if the product will be in contact with the aqueous phase for an extended period.
-
Minimize Contact Time: Perform the aqueous workup quickly and at low temperatures.
-
Anhydrous Workup: Whenever possible, opt for a non-aqueous workup. This could involve simply filtering the reaction mixture and removing the solvent under reduced pressure, followed by purification.
-
Experimental Protocols & Data
Protocol: Radical Hydrobromination of Ethyl Acrylate-d4
This protocol is a representative example. Researchers should optimize conditions based on their specific setup and scale.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas inlet for an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-
Add ethyl acrylate-d4 (1.0 eq) and a radical initiator (e.g., AIBN, 0.02 eq) to the flask.
-
Dissolve the reagents in a minimal amount of a dry, degassed solvent (e.g., anhydrous diethyl ether).[8]
-
-
Reaction:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly bubble dry HBr gas through the solution or add a saturated solution of HBr in anhydrous ether dropwise over 1-2 hours.[8]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until GC-MS analysis shows complete consumption of the starting material.
-
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing a cold, dilute sodium bicarbonate solution to quench any remaining acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[12]
-
Table 1: Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Starting Material | Ethyl acrylate-d4 (≥98% D) | Purity is critical for final product enrichment. |
| Reagent | Hydrogen Bromide (gas or solution) | Use anhydrous HBr to prevent ionic side reactions. |
| Initiator | AIBN or Benzoyl Peroxide | ~2 mol%. Use a fresh source. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be dry and degassed. |
| Temperature | 0 °C to Room Temperature | Helps control polymerization and side reactions. |
| Typical Yield | 80-90% | Yields can vary based on scale and workup efficiency.[8] |
| Boiling Point | 60–65 °C / 15 mmHg | For the non-deuterated analog.[12] |
| Density | ~1.41 g/mL at 25 °C | For the non-deuterated analog.[13] |
Visual Diagrams
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-ブロモプロピオン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. innospk.com [innospk.com]
Technical Support Center: Purification of Ethyl-3-bromopropionate-d4
Welcome to the technical support center for the purification of Ethyl-3-bromopropionate-d4. This guide is designed for researchers, scientists, and professionals in drug development who are working with this deuterated building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during the purification of this isotopically labeled compound. Our focus is on providing practical, experience-driven advice to help you achieve high chemical and isotopic purity in your experiments.
I. Understanding the Challenges in Purifying this compound
This compound is a valuable synthetic intermediate. However, its purification requires careful consideration of factors that are not as critical for its non-deuterated counterpart. The primary challenges include:
-
Isotopic Integrity: The most significant challenge is to prevent the back-exchange of deuterium atoms with protons from the environment, especially during aqueous workups or under acidic or basic conditions.[1][2]
-
Thermal Stability: Like many alkyl halides, this compound can be susceptible to decomposition at elevated temperatures, which can be a concern during distillation.
-
Removal of Structurally Similar Impurities: The crude product may contain impurities that are structurally very similar to the desired compound, such as partially deuterated species or isomers, making separation challenging.
This guide will provide you with the necessary knowledge and techniques to navigate these challenges effectively.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: If synthesized from deuterated 3-bromopropionic acid and ethanol, you may have residual amounts of these starting materials. If prepared via hydrobromination of ethyl acrylate-d4, unreacted acrylate may be present.[3]
-
Partially Deuterated Isotopologues: Incomplete deuteration of the starting materials can lead to the presence of Ethyl-3-bromopropionate with fewer than four deuterium atoms.
-
Solvent Residues: Traces of solvents used in the reaction and workup (e.g., diethyl ether, dichloromethane, ethanol) are common.[4]
-
Byproducts of the Reaction: Depending on the specific conditions, byproducts such as ethyl acetate or the product of elimination (ethyl acrylate-d4) could be present.[3]
-
Water: Residual water from the workup can be detrimental to the stability of the product and can be a source of protons for back-exchange.
Q2: How can I minimize deuterium back-exchange during purification?
A2: Minimizing deuterium back-exchange is critical for maintaining the isotopic purity of your product. Here are some key strategies:
-
Avoid Protic Solvents When Possible: During extraction and washing steps, use aprotic solvents (e.g., diethyl ether, dichloromethane) instead of protic solvents (e.g., methanol, ethanol).
-
Use Deuterated Solvents for Workup: If an aqueous wash is necessary, consider using deuterium oxide (D₂O) to prepare the washing solutions (e.g., a saturated solution of sodium bicarbonate in D₂O). This will minimize the exchange of deuterium for protons.
-
Control pH: Both acidic and basic conditions can catalyze H/D exchange.[1][2] If you must perform an acid or base wash, do it quickly and at low temperatures. Neutralize the mixture promptly.
-
Thorough Drying: Ensure all glassware is rigorously dried before use. After extraction, dry the organic phase thoroughly with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Q3: My purified product appears to be degrading. What could be the cause?
A3: this compound can be sensitive to light and heat. Degradation can manifest as discoloration (turning yellow or brown) or the appearance of new impurities in your analytical data. To prevent degradation:
-
Store Properly: Keep the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored at a low temperature as recommended.
-
Avoid Excessive Heat: During distillation, use the lowest possible temperature by employing a good vacuum.[5][6][7]
-
Use Inhibitors (with caution): For long-term storage, the addition of a small amount of a radical inhibitor, such as hydroquinone, might be considered, although this would need to be removed before use in most applications.
III. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
A. Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or stir bar.- Vacuum is too high for the temperature. | - Use a heating mantle with a stirrer for even heating.- Always add fresh boiling chips or a magnetic stir bar.- Gradually apply vacuum and heat. |
| Product is not Distilling | - Vacuum is not low enough.- Temperature is too low.- The thermometer is placed incorrectly. | - Check your vacuum pump and all connections for leaks.- Gradually increase the temperature of the heating mantle.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| Low Isotopic Purity After Distillation | - Presence of protic impurities (e.g., water, ethanol) co-distilling with the product. | - Ensure the crude product is thoroughly dried before distillation.- Consider a fractional distillation setup for better separation from closely boiling impurities. |
| Product Decomposes in the Distillation Flask | - The temperature of the distillation pot is too high. | - Use a higher vacuum to lower the boiling point of the product.[5][6][7]- Minimize the time the compound is exposed to high temperatures. |
B. Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with the sample. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation.- Ensure the silica gel is packed uniformly without any cracks or channels.- Use a larger column or reduce the amount of sample loaded. |
| Product Elutes Too Quickly or Too Slowly | - The solvent system is too polar or not polar enough. | - Adjust the polarity of the eluent. Increase polarity to speed up elution, and decrease polarity to slow it down. |
| Streaking or Tailing of the Product Band | - The sample is not soluble in the eluent.- The sample was loaded in too large a volume of solvent. | - Dissolve the sample in a minimal amount of a slightly more polar solvent for loading.- Concentrate the sample solution before loading it onto the column. |
IV. Experimental Protocols
A. Protocol for Purification by Vacuum Distillation
This protocol assumes you have a crude sample of this compound after an initial workup.
1. Pre-distillation Drying: a. Dissolve the crude product in an aprotic solvent like diethyl ether or dichloromethane. b. Wash the organic solution with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with brine prepared with D₂O. Perform these washes quickly and at a low temperature to minimize H/D exchange. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
2. Vacuum Distillation Setup: a. Assemble a clean, dry vacuum distillation apparatus. b. Add the dried crude product and a magnetic stir bar or fresh boiling chips to the distillation flask. c. Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Process: a. Begin stirring and gradually apply vacuum. b. Once the desired vacuum is reached (e.g., ~50 mmHg), slowly heat the distillation flask using a heating mantle. c. Collect the fraction that distills at the expected boiling point (for the non-deuterated analog, it is 135-136 °C at 50 mmHg; the deuterated compound will have a very similar boiling point).[8][9] d. Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
B. Protocol for Purity Assessment by GC-MS
1. Sample Preparation: a. Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Instrument Parameters (Example):
- GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
- Carrier Gas: Helium
- MS Detector: Electron Ionization (EI) mode.
- Scan Range: A mass range that covers the molecular ion of the product and potential impurities (e.g., m/z 30-250).
3. Data Analysis: a. The gas chromatogram will show the chemical purity of your sample. b. The mass spectrum of the main peak can be used to confirm the identity and isotopic enrichment of your product. Look for the molecular ion peak and compare its mass to the theoretical mass of this compound.
V. Visualization of Workflows
A. Purification Workflow
Caption: General purification workflow for this compound.
B. Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
VI. References
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Ethyl 3-bromopropionate 98%. Available at: --INVALID-LINK--
-
MedChemExpress. MCE Isotope-Labeled Compounds Handbook. Available at: --INVALID-LINK--
-
Gimferrer, M., et al. (2025). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. ResearchGate. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. Available at: --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: --INVALID-LINK--
-
Google Patents. Preparation method of 3-bromopropionate compound. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note and Protocols for the Preparation of Deuterated Internal Standards for Chromatography. Available at: --INVALID-LINK--
-
Chen, Y., et al. (2025). Cryogenic vacuum distillation‐induced deuterium isotope biases in leaf water and their ecophysiological implications. ResearchGate. Available at: --INVALID-LINK--
-
MedChemExpress. Ethyl 3-Bromopropionate-2,2,3,3-d4. Available at: --INVALID-LINK--
-
PubChem. Ethyl 3-bromopropionate. Available at: --INVALID-LINK--
-
Flinn Scientific. (2017). Synthesis, Isolation, and Purification of an Ester. Available at: --INVALID-LINK--
-
Wikipedia. Hydrogen-deuterium exchange. Available at: --INVALID-LINK--
-
ChemicalBook. Ethyl 3-bromopropionate. Available at: --INVALID-LINK--
-
YouTube. (2015). Vacuum distillation. Available at: --INVALID-LINK--
-
Busch Vacuum Solutions. Vacuum Distillation. Available at: --INVALID-LINK--
-
Flinn Scientific. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Ethyl 3-Bromopropionate. Available at: --INVALID-LINK--
-
Wikipedia. Vacuum distillation. Available at: --INVALID-LINK--
-
Supelco. Application Note. Available at: --INVALID-LINK--
-
YouTube. (2015). Vacuum distillation. Available at: --INVALID-LINK--
-
Busch Vacuum Solutions. Vacuum Distillation. Available at: --INVALID-LINK--
-
Flinn Scientific. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Ethyl 3-Bromopropionate. Available at: --INVALID-LINK--
-
Wikipedia. Vacuum distillation. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Deuterium Exchange. Available at: --INVALID-LINK--
-
YouTube. (2015). Vacuum distillation. Available at: --INVALID-LINK--
-
Busch Vacuum Solutions. Vacuum Distillation. Available at: --INVALID-LINK--
-
Flinn Scientific. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: --INVALID-LINK--
-
ChemicalBook. Ethyl 3-bromopropionate. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Ethyl 3-bromopropionate 98%. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Ethyl 3-Bromopropionate. Available at: --INVALID-LINK--
-
Wikipedia. Vacuum distillation. Available at: --INVALID-LINK--
-
Busch Vacuum Solutions. Vacuum Distillation. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with Ethyl-3-bromopropionate-d4
Welcome to the technical support center for Ethyl-3-bromopropionate-d4. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this deuterated reagent. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in the lab.
Introduction to this compound
This compound is the deuterated version of ethyl 3-bromopropanoate, a common alkylating agent used in organic synthesis.[1][2][3][4] The replacement of four hydrogen atoms with deuterium at the C2 and C3 positions introduces a stable isotopic label.[1] This is particularly valuable in pharmaceutical research for studying drug metabolism, pharmacokinetics (PK), and mechanisms of action.[5][6]
The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[7][8] This can slow down metabolic processes at or near the deuterated site, potentially improving a drug's metabolic stability, extending its half-life, and reducing the formation of toxic metabolites.[7]
While the deuteration in this compound is not at a site typically cleaved during its primary function as an alkylating agent, understanding its impact on potential side reactions is crucial for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Proper storage is critical to maintain the reagent's integrity.
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9][10][11] Exposure to light can cause the liquid to yellow.[12]
-
Handling: this compound is classified as a skin and eye irritant.[13][14][15] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][15] Avoid inhalation of vapors.[10]
Q2: Does the d4-label affect the reactivity compared to its non-deuterated analog?
A2: For its primary use in SN2 alkylation reactions, the effect on the rate of the desired reaction is generally negligible. The rate-determining step in an SN2 reaction is the nucleophilic attack and cleavage of the carbon-bromine bond, which does not involve breaking the C-D bonds.
However, the deuteration can significantly affect competing side reactions, specifically the E2 elimination pathway. E2 elimination involves the removal of a proton (or deuteron) from the carbon adjacent to the leaving group. Since the C-D bond is stronger than the C-H bond, the rate of E2 elimination will be slower for this compound. This can be advantageous, as it may suppress the formation of the ethyl acrylate-d3 byproduct, thereby increasing the yield of the desired SN2 product.
Q3: What are the most common applications for this reagent?
A3: this compound serves as a versatile building block, primarily as an electrophile to introduce a deuterated propionate moiety.[3][16] Its applications include:
-
Isotopic Labeling: Used as a tracer or internal standard for quantitative analysis in metabolic studies by NMR or mass spectrometry.[2]
-
Drug Discovery: Incorporation into potential drug candidates to assess the impact of deuteration on pharmacokinetic profiles.[5][6][7]
-
Organic Synthesis: As a deuterated intermediate for constructing complex molecules where isotopic labeling is required for mechanistic studies.[9]
Troubleshooting Guide: Alkylation Reactions
Alkylation reactions are the most common application for this compound. Below are troubleshooting guides for common issues encountered during these experiments.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge in alkylation reactions.[17] A systematic approach is key to identifying the cause.
Q: I've set up my alkylation reaction but see very little or no product formation by TLC or LC-MS. Where should I start troubleshooting?
A: Begin by systematically evaluating your reaction components and conditions. The following workflow can help pinpoint the issue.
References
- 1. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 4. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Ethyl 3-bromopropionate - Hazardous Agents | Haz-Map [haz-map.com]
- 13. fishersci.com [fishersci.com]
- 14. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Ethyl 3-bromopropionate CAS#: 539-74-2 [m.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
avoiding interferences with Ethyl-3-bromopropionate-d4
Welcome to the technical support guide for Ethyl-3-bromopropionate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this deuterated internal standard. Here, we will address common challenges and provide robust troubleshooting strategies to ensure the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of Ethyl 3-bromopropionate, an organobromine compound.[1] The "-d4" designation indicates that four hydrogen atoms on the propionate backbone have been replaced with deuterium atoms. Its primary application in research is as an internal standard for quantitative analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from its non-labeled counterpart while exhibiting nearly identical chemical and chromatographic behavior.[3][4]
Q2: Why is a deuterated internal standard like this compound preferred over a non-labeled analog?
Deuterated standards are considered the gold standard in quantitative mass spectrometry for several key reasons:[3]
-
Co-elution: It co-elutes with the analyte of interest, meaning it experiences the same chromatographic conditions and potential matrix effects.
-
Similar Extraction Recovery: Its physical and chemical properties are almost identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation and extraction steps.[3]
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume inconsistencies, matrix-induced ion suppression or enhancement, and instrument drift.[5] This leads to more accurate, precise, and reproducible quantification.[6]
Q3: What are the key chemical properties and storage recommendations for this compound?
Understanding the chemical nature of this compound is crucial for its proper handling and to avoid potential interferences.
| Property | Value | Source |
| Molecular Formula | C5H5D4BrO2 | [7] |
| Molecular Weight | 185.05 g/mol | [2][7] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
| Boiling Point | 135-136 °C/50 mmHg | [8][9] |
| Density | ~1.412 g/mL at 25 °C | [8][9] |
| Solubility | Soluble in alcohol, chloroform, benzene; sparingly soluble in water. | [8][10] |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[11][12] The compound can be light-sensitive and may yellow over time.[9][10]
-
Stability: It is stable under recommended storage conditions.[13] Avoid strong oxidizing agents, bases, and reducing agents.[11][13]
-
Handling: Due to the presence of an active bromine atom, it is an alkylating agent and should be handled with care.[1][8][9] It is a skin and eye irritant.[13][14] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound as an internal standard.
Issue 1: Poor Peak Shape or Tailing in Chromatography
Potential Cause:
-
Active Sites in GC/LC System: The bromine atom can interact with active sites (e.g., free silanols) in the GC liner, column, or LC flow path, leading to peak tailing.
-
Inappropriate Column Choice: The column chemistry may not be suitable for a halogenated compound.
-
Sample Overload: Injecting too high a concentration can saturate the column.
Troubleshooting Steps:
-
System Inertness:
-
GC: Use a deactivated liner and a column designed for inertness. Consider using a fresh, high-quality septum.
-
LC: Ensure the flow path is free of any materials that might interact with the analyte.
-
-
Column Selection:
-
For GC, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
-
For LC, a standard C18 column is typically suitable, but experimentation with different stationary phases may be necessary.
-
-
Optimize Injection Volume/Concentration: Perform a dilution series to determine the optimal concentration range for your instrument and method.
Issue 2: Inconsistent Internal Standard Response
Potential Cause:
-
Degradation of the Standard: Improper storage or repeated freeze-thaw cycles can lead to degradation. The ester functionality is susceptible to hydrolysis under acidic or basic conditions.
-
Inaccurate Pipetting: Errors in adding the internal standard to samples and calibrators are a common source of variability.
-
Matrix Effects: Significant ion suppression or enhancement in the mass spectrometer source that disproportionately affects the internal standard compared to the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 3: Presence of Impurities or Ghost Peaks
Potential Cause:
-
Synthesis Byproducts: The synthesis of Ethyl-3-bromopropionate can result in impurities such as unreacted 3-bromopropionic acid, ethanol, or byproducts from side reactions.[8][17]
-
Solvent Contamination: Impurities in the solvent used to dissolve the standard.
-
Carryover: Residual analyte from a previous high-concentration injection.
Troubleshooting Steps:
-
Verify Standard Purity: Obtain the Certificate of Analysis (CoA) for your standard to check for known impurities. Run the standard by itself to identify any unexpected peaks.
-
Solvent Blank: Inject the solvent used to dissolve the standard to check for contamination.
-
System Wash: Implement a robust wash sequence for the autosampler and injection port between runs to minimize carryover. This is particularly important when analyzing samples with a wide range of concentrations.
Issue 4: H/D Exchange (Hydrogen-Deuterium Exchange)
Potential Cause: While the deuterium atoms in this compound are on a stable aliphatic carbon backbone and not prone to easy exchange, prolonged exposure to harsh acidic or basic conditions, or high temperatures in the presence of certain matrices, could potentially lead to exchange.[3]
Mitigation Strategies:
-
Control pH: Maintain the pH of your samples and mobile phases within a neutral to mildly acidic range (pH 3-7).
-
Avoid High Temperatures: Minimize the time the sample spends in heated zones of the instrument, such as the GC inlet.
-
Storage: Store the deuterated compound in neutral, aprotic solvents. Avoid storage in acidic or basic solutions.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the standard into a clean weighing boat.
-
Carefully transfer the weighed standard into a 10 mL volumetric flask.
-
Rinse the weighing boat with the chosen solvent and add the rinsing to the flask to ensure a quantitative transfer.
-
Add solvent to the flask until it is about half-full. Gently swirl to dissolve the standard completely.
-
Once dissolved, add solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass vial for storage at the recommended temperature (typically ≤ -20°C).
Protocol 2: Safe Handling and Disposal
Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.[15]
-
Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Have an emergency eyewash and shower station readily accessible.
Disposal:
-
This compound is a halogenated organic compound.[15]
-
All waste containing this compound, including unused solutions and contaminated materials, must be disposed of in a designated "Halogenated Organic Waste" container.[15]
-
Do not pour down the drain.[15] Follow your institution's hazardous waste disposal guidelines. For spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.
Visualizing Potential Interferences
The following diagram illustrates potential pathways for interference when using this compound.
Caption: Potential sources of interference in experiments using this compound.
References
- 1. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. 539-74-2|Ethyl 3-bromopropanoate|BLD Pharm [bldpharm.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scienceready.com.au [scienceready.com.au]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. chemguide.co.uk [chemguide.co.uk]
Ethyl-3-bromopropionate-d4 handling and safety precautions
Welcome to the technical support guide for Ethyl-3-bromopropionate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe handling, use, and troubleshooting of this deuterated reagent. The information herein is synthesized from safety data sheets, peer-reviewed literature, and established chemical principles to ensure accuracy and reliability.
Section 1: Compound Identification and Properties
This compound is the deuterated analog of Ethyl 3-bromopropionate. The deuterium atoms replace hydrogen on the carbon atoms adjacent to the bromine and carbonyl groups (positions 2 and 3). This isotopic labeling is crucial for its use in tracer studies and in pharmaceutical research to investigate metabolic pathways and the kinetic isotope effect.[1][2][3]
Due to the presence of an active bromine atom, it functions as an alkylating agent and an important electrophilic reagent in organic synthesis.[4] While the deuterium substitution has a minimal effect on general solubility, it can significantly alter metabolic rates.[5][6]
Table 1: Physicochemical Properties
| Property | Ethyl-3-bromopropionate (Non-deuterated) | This compound (Deuterated) | Data Source(s) |
| Molecular Formula | C₅H₉BrO₂ | C₅H₅D₄BrO₂ | [7][8] |
| Molecular Weight | 181.03 g/mol | ~185.05 g/mol | [7][8] |
| CAS Number | 539-74-2 | 14341-55-0 | [7][8] |
| Appearance | Clear colorless to pale yellow liquid | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 135-136 °C at 50 mmHg | Not specified, expected to be similar | [4][9] |
| Density | 1.412 g/mL at 25 °C | Not specified, expected to be slightly higher | [4][9] |
| Refractive Index | n20/D 1.452 | Not specified, expected to be similar | [4][9] |
| Flash Point | 70 °C (158 °F) - closed cup | Not specified, expected to be similar | [9] |
| Solubility | Soluble in water, alcohol, chloroform, benzene | Expected to be soluble in the same solvents | [4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on the data for its non-deuterated analog, this compound should be handled as a hazardous substance. The primary hazards are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][10][11]
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[7][10][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][11]
-
Combustible Liquid: It is a combustible liquid with a flash point of 70 °C.[10][12]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, the following PPE must be worn:
-
Eye/Face Protection: Chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[10][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11]
-
Skin and Body Protection: A lab coat and, if splashing is possible, additional protective clothing.[10]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10][11] If ventilation is inadequate, a suitable respirator with an appropriate filter (e.g., type ABEK) should be used.
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][11][12]
-
Store locked up.[10]
-
Avoid exposure to moisture.[10]
Q4: What are the known chemical incompatibilities?
A4: Avoid contact with the following classes of chemicals to prevent hazardous reactions:
Q5: Why is this compound deuterated? What is the significance in research?
A5: Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a powerful tool in drug development and mechanistic studies.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This leads to the "kinetic isotope effect," where the breaking of a C-D bond is slower than a C-H bond.[5] This property is exploited to:
-
Slow Metabolism: Reduce the rate of metabolic breakdown of a drug, potentially increasing its half-life and duration of action.[2][5]
-
Improve Safety: Decrease the formation of toxic or reactive metabolites.[5]
-
Elucidate Reaction Mechanisms: Used as a tracer to track the fate of molecules in biological systems or chemical reactions.[13]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Problem 1: My substitution reaction is slow, incomplete, or has failed.
-
Potential Cause A: Reaction Conditions. As a primary alkyl halide, this compound typically undergoes nucleophilic substitution via an Sₙ2 mechanism.[14] This pathway is sensitive to solvent, temperature, and nucleophile strength.
-
Solution:
-
Solvent Choice: Ensure you are using a polar aprotic solvent (e.g., acetone, DMF, acetonitrile). These solvents solvate the cation but not the nucleophile, increasing its reactivity.[14]
-
Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile. If possible, use a stronger, less sterically hindered nucleophile.
-
Temperature: Gently heating the reaction can increase the rate, but be cautious, as this can also favor the competing elimination (E2) reaction.
-
-
-
Potential Cause B: Reagent Quality. The reagent may have degraded due to improper storage (e.g., exposure to moisture, leading to hydrolysis).
-
Solution: Check the purity of the reagent via NMR or GC-MS. If degradation is suspected, use a fresh bottle or purify the existing stock by distillation under reduced pressure.
-
Problem 2: I am observing a significant amount of an alkene side product.
-
Potential Cause: Competing Elimination Reaction (E2). Alkyl halides can undergo both substitution (Sₙ2) and elimination (E2) reactions.[15] The formation of an alkene indicates that the E2 pathway is competing with your desired Sₙ2 reaction.
-
Solution: To favor substitution over elimination:
-
Use a Strong, Non-basic Nucleophile: Highly basic nucleophiles (e.g., hydroxides, alkoxides) will favor elimination.[14][16] If your nucleophile is also a strong base, this competition is likely.
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at a lower temperature will preferentially slow down the elimination pathway.[14]
-
Avoid Bulky Bases/Nucleophiles: Sterically hindered bases, like potassium tert-butoxide, are designed to favor elimination.[16]
-
-
Problem 3: How do I safely quench a reaction containing residual this compound?
-
Potential Hazard: The reagent is an alkylating agent and an irritant. The quenching procedure should neutralize any unreacted material safely.
-
Solution: Step-by-Step Quenching Protocol
-
Cool the Reaction: Before quenching, cool the reaction vessel to 0 °C in an ice bath to control any potential exotherm.
-
Slow Addition: Slowly and carefully add a suitable quenching agent. A dilute aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) can be used to neutralize any acidic byproducts (HBr). For neutralizing the alkylating agent itself, a nucleophilic scavenger like a dilute solution of sodium thiosulfate can be effective.
-
Monitor Temperature: Monitor the internal temperature during the addition to ensure it does not rise uncontrollably.
-
Stir: Allow the mixture to stir for a period (e.g., 15-30 minutes) after the addition is complete to ensure the reaction is fully quenched.
-
Proceed to Workup: Once quenched, you can proceed with the standard aqueous workup and extraction.
-
-
Section 4: Waste Disposal
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Q: How must I dispose of waste containing this compound?
A: this compound is a halogenated organic compound because it contains bromine.[17] Halogenated and non-halogenated waste streams must be kept separate.[18][19][20]
-
Primary Waste: Dispose of any unused reagent and solutions with high concentrations of the reagent into a clearly labeled "Halogenated Organic Waste" container.[17][19]
-
Contaminated Materials: Dispose of contaminated items such as gloves, pipette tips, and paper towels as solid hazardous waste in a designated container.
-
Aqueous Layers: Aqueous layers from reaction workups may contain dissolved halogenated compounds and should also be disposed of in the halogenated waste container. Do not pour aqueous waste down the drain.[21]
-
Labeling: Ensure the waste container is properly labeled with the words "Hazardous Waste," "Halogenated Organics," and lists the chemical constituents.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 17. bucknell.edu [bucknell.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. hazardouswasteexperts.com [hazardouswasteexperts.com]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards: Ethyl-3-bromopropionate-d4 vs. Non-Deuterated Analogs in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a foundational decision that dictates the reliability of analytical data. While various compounds can serve this purpose, a significant performance gap exists between stable isotope-labeled internal standards (SIL-ISs) and their non-deuterated, structurally analogous counterparts.
This guide provides an in-depth, objective comparison between Ethyl-3-bromopropionate-d4 (a SIL-IS) and non-deuterated internal standards. We will explore the underlying principles of isotope dilution mass spectrometry, present supporting experimental frameworks, and offer field-proven insights to guide your selection process, ensuring the scientific integrity of your quantitative assays.
The Fundamental Role of an Internal Standard
In any quantitative LC-MS workflow, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard.[1] Its primary function is to correct for variations that are nearly impossible to eliminate entirely, including sample loss during extraction, minor inconsistencies in injection volume, and fluctuations in mass spectrometer response.[2][3] The final analyte concentration is calculated based on the ratio of the analyte's response to the IS's response, a method that significantly improves accuracy and precision.[3]
The critical question, however, is not whether to use an internal standard, but which type of internal standard will provide the most reliable correction. The ideal IS behaves identically to the analyte throughout the entire analytical process, from initial sample preparation to final detection.[4] This is where the profound advantages of deuterated standards become evident.
Physicochemical Properties: A Tale of Two Standards
To understand their performance differences, we must first compare their fundamental properties. Ethyl-3-bromopropionate is an organobromine compound often used as an alkylating agent and intermediate in organic synthesis.[5][6] Its deuterated form, this compound, is chemically identical, with the crucial exception of having four hydrogen atoms on the propionate backbone replaced by their stable heavy isotope, deuterium.[7]
| Property | Ethyl-3-bromopropionate (Non-Deuterated) | This compound (Deuterated) |
| Molecular Formula | C₅H₉BrO₂[6] | C₅H₅D₄BrO₂[7] |
| Molecular Weight | ~181.03 g/mol [6] | ~185.05 g/mol [7] |
| Chemical Structure | Identical carbon backbone and functional groups | Identical carbon backbone and functional groups |
| Key Difference | Standard isotopic abundance | Enriched with four deuterium atoms |
| MS Distinguishability | Differentiated from analyte by structural difference | Differentiated from analyte by mass difference (+4 Da) |
This seemingly minor mass shift is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), the gold standard technique for high-accuracy quantification.[8][9]
The Core Principle: Isotope Dilution and the Mitigation of Matrix Effects
The superiority of a SIL-IS like this compound is rooted in its ability to perfectly mimic the analyte of interest in a complex sample matrix.
Isotope Dilution Mass Spectrometry (IDMS) is a technique where a known amount of an isotopically enriched standard (the "spike") is added to a sample.[8][10][11] The mass spectrometer can distinguish between the naturally occurring analyte and the heavier labeled standard. Because the two are chemically indistinguishable, they are affected in the exact same way by physical and chemical processes. Therefore, the ratio of their measured signals remains constant regardless of sample loss or instrument variability, allowing for a highly accurate calculation of the original analyte concentration.[12]
A major challenge in bioanalysis is the matrix effect , where co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[13][14] This can lead to significant inaccuracies.
-
With this compound: Because the SIL-IS is chemically identical to the analyte, it has a nearly identical chromatographic retention time and co-elutes perfectly.[2][4] Both compounds enter the mass spectrometer source at the same time and are subjected to the exact same degree of ion suppression or enhancement.[13][15] This allows the analyte/IS ratio to remain constant, effectively nullifying the matrix effect.
-
With a Non-Deuterated Analog: A structural analog, by definition, has a different chemical structure. This often leads to a different retention time. If the analog elutes even slightly earlier or later than the analyte, it can be exposed to a completely different set of co-eluting matrix components, and thus a different degree of ion suppression.[16][17] This differential matrix effect introduces significant bias and variability into the results.
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible demonstration of performance, this section outlines a validated protocol for comparing the two types of internal standards in a human plasma matrix.
Objective: To assess the accuracy and precision of an LC-MS/MS assay for a target analyte using either this compound or a non-deuterated structural analog (e.g., Ethyl-3-chloropropionate) as the internal standard.
1. Materials and Reagents:
-
Target Analyte (e.g., a hypothetical drug molecule)
-
This compound (SIL-IS)
-
Ethyl-3-chloropropionate (Analog-IS)
-
LC-MS Grade Acetonitrile, Methanol, Water, and Formic Acid
-
Control Human Plasma (K2EDTA)
2. Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte, SIL-IS, and Analog-IS in methanol.
-
Working Solutions:
-
Prepare an intermediate spiking solution of the analyte for calibration standards and QCs.
-
Prepare two separate internal standard working solutions: one with this compound (e.g., at 100 ng/mL) and one with the Analog-IS (e.g., at 100 ng/mL) in 50:50 acetonitrile:water.
-
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of blank plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the appropriate internal standard working solution (either the SIL-IS or the Analog-IS).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) for the analyte, SIL-IS, and Analog-IS.
5. Data Analysis:
-
Construct two separate calibration curves: one using the analyte/SIL-IS peak area ratios and another using the analyte/Analog-IS ratios.
-
Use the respective curves to calculate the concentrations of three levels of QC samples (low, medium, high) prepared in triplicate.
-
Calculate the accuracy (%Bias) and precision (%CV) for each QC level with each internal standard.
Performance Data: Expected Outcomes
The results from the described experiment would consistently demonstrate the superior performance of the deuterated internal standard.
| Internal Standard Used | QC Level | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| This compound | Low QC (5 ng/mL) | 5.1 | +2.0% | 3.5% |
| Mid QC (50 ng/mL) | 49.2 | -1.6% | 2.8% | |
| High QC (200 ng/mL) | 203.4 | +1.7% | 2.1% | |
| Non-Deuterated Analog | Low QC (5 ng/mL) | 6.2 | +24.0% | 14.2% |
| Mid QC (50 ng/mL) | 43.5 | -13.0% | 11.5% | |
| High QC (200 ng/mL) | 228.6 | +14.3% | 9.8% |
As the hypothetical data illustrates, the assay using the SIL-IS yields accuracy and precision well within the typical regulatory acceptance criteria (±15% for bias, <15% for CV).[1] In contrast, the non-deuterated analog produces results with significant bias and poor precision, which would likely fail validation. This discrepancy is a direct result of the analog's inability to perfectly track the analyte's behavior, especially concerning matrix effects and extraction recovery.
Expert Considerations and Potential Pitfalls
While SIL-ISs are the gold standard, a senior scientist must remain aware of potential nuances:
-
Isotopic Purity: The SIL-IS should have high isotopic purity. The presence of unlabeled analyte in the IS material can artificially inflate results, particularly at the lower limit of quantification (LLOQ).
-
Deuterium Isotope Effect: In some rare cases, extensive deuteration can lead to a slight change in physicochemical properties, causing a small chromatographic shift between the analyte and the SIL-IS.[13][18] If this shift is significant, it could lead to differential matrix effects, undermining the standard's effectiveness.
-
Label Stability: The deuterium labels must be placed on positions that are not susceptible to back-exchange with hydrogen under analytical conditions.[18] For this compound, the labels on the carbon backbone are highly stable.
From a regulatory standpoint, agencies like the U.S. Food and Drug Administration (FDA) strongly recommend the use of a stable isotope-labeled internal standard for bioanalytical method validation whenever possible, as it provides the most robust and reliable data.[1][19][20]
Conclusion: An Unambiguous Choice for Scientific Integrity
The comparison between this compound and a non-deuterated analog as an internal standard is not a choice between two equally viable options. It is a choice between a scientifically robust method and one that is inherently prone to error.
This compound , as a stable isotope-labeled internal standard, offers unparalleled advantages:
-
Accurate Correction: It co-elutes with the analyte, ensuring it experiences the same extraction recovery and matrix effects, leading to superior accuracy and precision.[2][21]
-
Method Robustness: Assays using SIL-ISs are more rugged and less susceptible to variations in sample matrix, leading to higher data quality and fewer failed runs.
-
Regulatory Compliance: Its use is aligned with the best practices and recommendations of regulatory authorities for bioanalytical work.[22]
For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the use of a stable isotope-labeled internal standard like this compound is the definitive choice. It is an investment in the accuracy, reproducibility, and trustworthiness of your quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. innospk.com [innospk.com]
- 6. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 12. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 17. scispace.com [scispace.com]
- 18. waters.com [waters.com]
- 19. fda.gov [fda.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. texilajournal.com [texilajournal.com]
- 22. fda.gov [fda.gov]
A Comparative Guide to Ethyl-3-bromopropionate-d4 and Other Deuterated Compounds for Researchers and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the strategic use of deuterated compounds is pivotal for achieving robust and reliable data. This guide provides an in-depth, objective comparison of Ethyl-3-bromopropionate-d4 with other deuterated alternatives, offering experimental insights and data to inform your selection of the most appropriate tool for your research needs. We will delve into the core principles that govern the utility of these reagents, from quantitative bioanalysis to proteomics, providing not just protocols, but the scientific rationale behind them.
The Principle of Isotope Dilution and the Role of Deuterated Standards
The gold standard in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte, the internal standard (IS), to the sample at the earliest stage of the workflow[1]. Deuterated compounds, where one or more hydrogen atoms are replaced with deuterium (²H), are the most common type of stable isotope-labeled internal standards[2].
The fundamental premise is that a deuterated IS is chemically and physically almost identical to the analyte of interest. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer[1][3]. Consequently, any variability in the analytical process, such as sample loss during preparation or matrix effects (ion suppression or enhancement), will affect both the analyte and the IS to the same degree. By measuring the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification[2].
This compound: A Profile
This compound (CAS No. 14341-55-0) is the deuterium-labeled form of Ethyl 3-bromopropanoate[4][5]. Its primary application is as a tracer or an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. The deuteration at the 2 and 3 positions of the propionate backbone provides a stable isotopic label.
Chemical Structure:
-
Unlabeled: BrCH₂CH₂COOCH₂CH₃
-
Deuterated (d4): BrCD₂CD₂COOCH₂CH₃
This deuteration provides a mass shift of +4 Da compared to its non-deuterated counterpart, which is generally sufficient to move the isotopic cluster outside the natural isotopic distribution of the unlabeled analyte, preventing signal interference[3].
Performance Comparison: this compound vs. Other Deuterated Compounds
While direct head-to-head experimental data comparing this compound with a wide array of other deuterated compounds is not extensively published, we can infer its performance based on its chemical properties and the well-established principles of using deuterated standards. The primary areas of application for a compound like this compound are as an internal standard for quantitative analysis of small molecules and potentially as a deuterated alkylating agent in proteomics.
As an Internal Standard in Quantitative Bioanalysis
In this context, this compound would be used to quantify a structurally similar analyte. Its performance can be compared to other deuterated internal standards and alternative labeling strategies like ¹³C or ¹⁵N labeling.
| Feature | This compound (Expected Performance) | Other Deuterated Standards (General) | ¹³C or ¹⁵N Labeled Standards |
| Co-elution with Analyte | High likelihood of near-perfect co-elution with the unlabeled analog due to minimal physicochemical changes. | Generally co-elute, but a slight retention time shift (the "deuterium isotope effect") can occur, where the deuterated compound elutes slightly earlier[6][7]. | Excellent co-elution, as the mass difference has a negligible effect on chromatographic behavior[7]. |
| Matrix Effect Compensation | Expected to be very effective in compensating for matrix effects, provided it co-elutes perfectly with the analyte[6][8]. | Highly effective, but differential matrix effects can arise if there is a chromatographic shift between the analyte and the standard[6]. | Considered the most reliable for matrix effect compensation due to identical chromatographic behavior[7]. |
| Isotopic Stability (H/D Exchange) | The deuterium atoms on the carbon backbone are generally stable. However, care should be taken with storage in acidic or basic solutions to prevent potential H/D exchange[6]. | Stability depends on the position of the deuterium atoms. Labels on heteroatoms (-OH, -NH) are more prone to exchange. Labels on carbon atoms are generally stable[7]. | Highly stable, with no risk of isotopic exchange. |
| Cost-Effectiveness | Generally more cost-effective to synthesize compared to ¹³C or ¹⁵N labeled compounds[3]. | Varies depending on the complexity of the molecule and the position of the labels. | Typically more expensive to synthesize[3]. |
| Purity Requirements | High chemical (>99%) and isotopic (≥98%) purity are crucial for accurate quantification[8]. | Same as for this compound. | Same as for this compound. |
Experimental Insight: The choice between a deuterated and a ¹³C-labeled internal standard often comes down to a balance between cost and the potential for analytical challenges. While ¹³C standards are often considered superior due to their identical chromatographic behavior, well-designed deuterated standards with labels in stable positions, like this compound, can provide excellent performance at a lower cost[3][7]. When using a deuterated standard, it is crucial to validate the method thoroughly to ensure that any minor chromatographic shifts do not lead to differential matrix effects[6].
As a Deuterated Alkylating Agent in Quantitative Proteomics
Ethyl-3-bromopropionate is an alkylating agent, capable of reacting with nucleophilic residues on proteins, most notably the thiol group of cysteine[9]. Its deuterated counterpart could theoretically be used in quantitative proteomics studies. In this application, it would be compared to other deuterated alkylating agents like deuterated iodoacetamide or deuterated vinylpyridines.
| Feature | This compound (Theoretical Application) | Deuterated Iodoacetamide (d-IAM) | Deuterated Vinylpyridines (d-VP) |
| Target Residue | Primarily cysteine, but potential for off-target reactions with other nucleophilic residues. | Primarily cysteine. | Highly specific for cysteine[10]. |
| Reaction Mechanism | Nucleophilic substitution (Sₙ2). | Nucleophilic substitution (Sₙ2). | Michael addition. |
| Reaction Efficiency | Expected to be lower than iodoacetamide due to the C-Br bond being stronger than the C-I bond[11]. | High reactivity due to the good leaving group (iodide)[11]. | High, achieving 100% alkylation of -SH residues[10]. |
| Off-target Reactions | Potential for reaction with methionine, lysine, histidine, and N-terminus, similar to other haloacetyl reagents. | Known to have off-target reactions with methionine, lysine, histidine, aspartic acid, glutamic acid, and tyrosine[12][13]. | Minimal to no reaction with other functional groups[10]. |
| Application in Quantitative Proteomics | Could be used for differential labeling, but its utility would depend on reaction efficiency and specificity. | Commonly used for differential labeling in quantitative proteomics. | Used for studies of protein synthesis induction/repression[10]. |
Expertise & Experience: While this compound is not a commonly cited reagent in proteomics, its potential as a deuterated alkylating agent is worth considering. However, for robust and specific cysteine alkylation in quantitative proteomics, reagents like deuterated vinylpyridines offer superior specificity, minimizing off-target modifications that can complicate data analysis[10][14]. Iodoacetamide, while widely used, is known for its off-target reactivity, which must be carefully considered in experimental design and data interpretation[12][13].
Experimental Protocols
Protocol 1: In-Solution Protein Alkylation for Proteomics
This protocol describes a general procedure for the reduction and alkylation of cysteine residues in a protein sample prior to enzymatic digestion for mass spectrometry analysis. This can be adapted for use with this compound, though optimization would be required.
Materials:
-
Protein sample in a suitable buffer.
-
Denaturation/Reduction Buffer: 6 M Urea or Guanidine-HCl, 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation Agent: this compound, Iodoacetamide (IAM), or N-Ethylmaleimide (NEM).
-
Quenching Reagent: DTT or L-cysteine.
Procedure:
-
Protein Solubilization and Reduction: Dissolve the protein sample in the Denaturation/Reduction Buffer. Add the reducing agent (e.g., DTT to a final concentration of 10 mM). Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., a 2 to 5-fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the alkylation reaction by adding a quenching reagent (e.g., DTT to a final concentration of 20 mM).
-
Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove urea/guanidine, excess reducing, and alkylating agents prior to enzymatic digestion.
Protocol 2: Sample Preparation for Quantitative Analysis using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Biological matrix samples (e.g., plasma).
-
Analyte stock solution.
-
This compound internal standard stock solution.
-
Protein precipitation solvent (e.g., ice-cold acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Sample Spiking: To a known volume of the biological matrix (e.g., 100 µL of plasma), add a small, fixed volume of the this compound internal standard working solution.
-
Protein Precipitation: Add a larger volume of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins[1]. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualization of Workflows
Caption: Key experimental workflows in quantitative proteomics and bioanalysis.
Conclusion
This compound is a valuable tool for researchers, primarily serving as a stable and cost-effective internal standard for quantitative mass spectrometry. Its performance is expected to be robust, particularly when used to quantify structurally similar small molecules. While its application as a deuterated alkylating agent in proteomics is theoretically possible, established reagents like deuterated vinylpyridines may offer superior specificity for this purpose.
The selection of an appropriate deuterated compound should always be guided by the specific requirements of the experiment, including the nature of the analyte, the complexity of the matrix, and the desired level of analytical rigor. Thorough method development and validation are paramount to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ukisotope.com [ukisotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 10. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. deepdyve.com [deepdyve.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Ethyl-3-bromopropionate-d4
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative bioanalysis. This guide provides an in-depth technical comparison of analytical method validation using the deuterated internal standard, Ethyl-3-bromopropionate-d4, against traditional structural analogs. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to demonstrate the superiority of stable isotope-labeled standards in modern drug development.
The Crucial Role of Internal Standards in Analytical Method Validation
In the landscape of regulated bioanalysis, adherence to stringent validation guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) is non-negotiable.[1][2][3] Analytical method validation provides documented evidence that a method is fit for its intended purpose, ensuring the reliability of data used in critical decision-making throughout the drug development lifecycle.[4]
An internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability.[5][6] The ideal IS mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of error.[7] While structural analogs have been historically used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are now widely recognized as the gold standard.[8][9][10]
This compound is a deuterated analog of ethyl 3-bromopropionate, a versatile reagent and building block in organic synthesis.[11][12][13] Its use as an internal standard leverages the principle that the physicochemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, providing superior accuracy in quantitative analysis.[14][15]
A Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standards
The selection of an appropriate internal standard is a critical step in method development. The following table compares the expected performance of this compound with a hypothetical structural analog internal standard, such as ethyl 3-chloropropionate.
| Performance Characteristic | This compound (Deuterated IS) | Ethyl 3-chloropropionate (Structural Analog IS) | Rationale & Supporting Evidence |
| Co-elution with Analyte | Nearly identical retention time. | Different retention time. | Deuterated standards have virtually the same chromatographic behavior as the analyte, ensuring they experience the same matrix effects at the point of elution.[16][17] |
| Extraction Recovery | Very closely mimics the analyte's recovery. | May have significantly different extraction recovery. | The near-identical physicochemical properties of deuterated standards ensure they behave similarly during sample preparation.[16] |
| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte. | Ionization characteristics can differ significantly from the analyte. | Co-elution and identical chemical properties lead to comparable ionization behavior in the mass spectrometer source. |
| Correction for Matrix Effects | Excellent correction. | Partial and often inadequate correction. | Matrix effects can vary across the chromatographic run; therefore, an IS that does not co-elute with the analyte cannot effectively compensate for these variations.[18] |
| Potential for Isotopic Exchange | Low, as deuterium atoms are on stable carbon positions. | Not applicable. | While a potential concern for some deuterated compounds, placing the deuterium on non-labile positions minimizes this risk.[8][14] |
Experimental Protocols for Method Validation
The validation of an analytical method using this compound should be conducted in accordance with ICH Q2(R1) and FDA guidance on bioanalytical method validation.[1][2][3][19] Below are detailed methodologies for key validation experiments.
Protocol 1: Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Procedure:
-
Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and this compound.
-
Analyze a Lower Limit of Quantification (LLOQ) sample and a blank sample fortified with this compound.
-
Compare the chromatograms to ensure no significant interference is observed.
Protocol 2: Linearity and Range
Objective: To establish the relationship between the instrumental response and the concentration of the analyte.
Procedure:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the standards and plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Protocol 3: Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-day assessment, analyze at least five replicates of each QC level on the same day.
-
For inter-day assessment, analyze the QC samples on at least three different days.[16]
-
Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD or CV) for each level. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).
Protocol 4: Matrix Effect Evaluation
Objective: To assess the potential for ion suppression or enhancement from the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and this compound spiked in a neat (clean) solution.
-
Set B: Blank matrix extract spiked with the analyte and this compound.
-
Set C: Matrix samples spiked with the analyte and this compound before extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in Set B to Set A. An MF of 1 indicates no matrix effect.
-
The use of a deuterated internal standard should result in a consistent analyte-to-IS ratio, even in the presence of matrix effects.
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying principles of using a deuterated internal standard.
Caption: Experimental workflow for quantitative bioanalysis.
Caption: Principle of correction using a deuterated internal standard.
Conclusion
The validation of analytical methods is a cornerstone of reliable drug development. While various approaches to internal standardization exist, the use of stable isotope-labeled internal standards, such as this compound, offers unparalleled advantages in accuracy and precision. By closely mimicking the behavior of the analyte, deuterated standards effectively compensate for variations in sample preparation and matrix effects, leading to more robust and trustworthy data. The experimental protocols and comparative data presented in this guide underscore the scientific rationale for adopting deuterated internal standards as the preferred choice in modern bioanalytical laboratories.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 13. innospk.com [innospk.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. fda.gov [fda.gov]
A Comprehensive Guide to the Inter-Laboratory Comparison of Ethyl-3-bromopropionate-d4 Standards
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Ethyl-3-bromopropionate-d4, a critical stable isotope-labeled (SIL) internal standard used in quantitative analytical studies. The objective is to establish the consistency and quality of this standard across different laboratories, ensuring data reliability and reproducibility in research, drug development, and quality control applications. This document outlines the fundamental quality attributes of SIL standards, provides detailed, self-validating experimental protocols for their assessment, and presents a model for the statistical analysis and interpretation of comparative data. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous expectations of regulatory bodies.
Introduction: The Imperative for High-Quality Internal Standards
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard is fundamental for achieving precision and accuracy.[1] An ideal internal standard compensates for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, especially for mass spectrometry-based assays, as they are structurally identical to the analyte and co-elute, experiencing nearly identical extraction recovery and ionization effects.[2]
This compound is the deuterium-labeled analogue of Ethyl 3-bromopropionate and serves as an internal standard in the quantification of the unlabeled compound or related analytes. The reliability of any quantitative method hinges on the quality of its internal standard. Therefore, verifying the chemical purity, isotopic enrichment, and stability of this compound standards from various sources or batches is not merely a matter of good practice but a scientific necessity.
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical laboratories.[3] They provide an objective means to assess the performance of different laboratories and the consistency of analytical standards. This guide presents a robust framework for conducting such a comparison for this compound.
Critical Quality Attributes of this compound Standards
Before embarking on a comparative study, it is crucial to define the key quality attributes of a high-quality this compound standard. These attributes form the basis of the analytical comparison.
-
Chemical Purity: This refers to the percentage of the desired compound in the standard material, exclusive of isotopic isomers and residual solvents. A high chemical purity (typically >99%) is essential to prevent interference from impurities that could co-elute with the analyte or the internal standard itself.[1]
-
Isotopic Enrichment: This is the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98%) is crucial to minimize signal overlap from the unlabeled analyte, which can lead to inaccurate quantification.[1]
-
Identity and Structural Confirmation: The molecular structure of the standard must be unequivocally confirmed to ensure it is the correct compound.
-
Stability: The standard must be stable under defined storage and handling conditions to ensure its integrity over time.
Inter-Laboratory Comparison Study Design
A well-designed inter-laboratory study is essential for generating meaningful and statistically sound data. The following workflow outlines the key steps in organizing and executing the comparison.
Caption: Workflow for the Inter-Laboratory Comparison Study.
3.1. Role of the Coordinating Laboratory
The coordinating laboratory is responsible for sourcing the this compound samples, ensuring their homogeneity, distributing them to participating laboratories, and collating and statistically analyzing the submitted data.
3.2. Sample Preparation and Distribution
Multiple batches or sources of this compound should be obtained. The coordinating laboratory will assign unique, blinded codes to each sample before distribution to the participating laboratories. This blinding is crucial to prevent bias in the analysis.
Experimental Protocols for Comparative Analysis
The following protocols are designed to be self-validating and provide a robust assessment of the critical quality attributes of this compound standards.
Protocol 1: Determination of Chemical Purity by Quantitative NMR (qNMR)
Principle: qNMR is a primary ratio method of measurement that determines the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[4][5] This method is non-destructive and provides a direct measure of the molar quantity of the analyte.
Materials and Reagents:
-
This compound samples
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone) of known purity (>99.9%)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound standard and 10-20 mg of the certified internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This is critical for accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved signal from this compound (e.g., the ethyl group protons) and a signal from the certified internal standard.
-
Calculation of Purity: The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Protocol 2: Determination of Isotopic Enrichment and Impurity Profile by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[6] It can be used to determine the isotopic distribution of the deuterated standard and to identify and quantify any volatile impurities.
Caption: GC-MS Workflow for Isotopic Enrichment and Impurity Analysis.
Materials and Reagents:
-
This compound samples
-
High-purity solvent (e.g., Ethyl acetate, Dichloromethane)
-
GC-MS system with an electron ionization (EI) source
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injection: Splitless
-
Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min
-
MS Scan Range: 35-250 amu
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard (e.g., 100 µg/mL) in the chosen solvent.
-
Analysis: Inject 1 µL of the solution into the GC-MS system.
-
Data Analysis:
-
Isotopic Enrichment: Examine the mass spectrum of the main peak. Determine the relative abundances of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species. The isotopic enrichment is the percentage of the d4 species relative to the sum of all isotopic species.
-
Impurity Profiling: Identify any additional peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using their peak areas relative to the main peak, assuming a response factor of 1 for initial assessment.
-
Data Presentation and Interpretation
The results from the participating laboratories should be compiled into clear and concise tables for easy comparison.
Table 1: Comparison of Chemical Purity by qNMR
| Sample ID | Laboratory 1 (% Purity) | Laboratory 2 (% Purity) | Laboratory 3 (% Purity) | Mean (% Purity) | Std. Dev. |
| E3BP-d4-A | 99.5 | 99.6 | 99.4 | 99.5 | 0.10 |
| E3BP-d4-B | 98.2 | 98.4 | 98.3 | 98.3 | 0.10 |
| E3BP-d4-C | 99.8 | 99.7 | 99.9 | 99.8 | 0.10 |
Table 2: Comparison of Isotopic Enrichment by GC-MS
| Sample ID | Laboratory 1 (% d4) | Laboratory 2 (% d4) | Laboratory 3 (% d4) | Mean (% d4) | Std. Dev. |
| E3BP-d4-A | 98.8 | 98.9 | 98.7 | 98.8 | 0.10 |
| E3BP-d4-B | 99.2 | 99.1 | 99.3 | 99.2 | 0.10 |
| E3BP-d4-C | 98.5 | 98.6 | 98.4 | 98.5 | 0.10 |
Statistical Analysis: The collected data should be subjected to statistical analysis to assess the inter-laboratory variability. Techniques such as analysis of variance (ANOVA) can be used to determine if there are statistically significant differences between the results from different laboratories and for different samples.[7]
Conclusion and Recommendations
This guide provides a framework for a comprehensive inter-laboratory comparison of this compound standards. By adhering to the detailed protocols and a robust study design, participating laboratories can collectively ensure the quality and consistency of this vital analytical reagent. The findings from such a study will empower researchers, scientists, and drug development professionals to select high-quality standards, leading to more reliable and reproducible analytical data. It is recommended that such comparisons be conducted periodically, especially when new batches or suppliers of the standard are introduced.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Performance of Ethyl-3-bromopropionate-d4 Across Diverse Sample Matrices
For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data integrity. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for their ability to deliver unparalleled accuracy and precision. This guide provides an in-depth technical comparison of Ethyl-3-bromopropionate-d4, a deuterated internal standard, and its performance characteristics across various biological matrices. We will explore its advantages over non-deuterated analogs and provide the scientific rationale behind its superior performance, supported by representative experimental data and detailed protocols.
The Imperative for a Robust Internal Standard
The journey of an analyte from a complex biological matrix to the detector of a mass spectrometer is fraught with potential for variability. Sample preparation, chromatographic separation, and ionization are all stages where inconsistencies can arise, leading to erroneous quantification. An ideal internal standard co-elutes with the analyte and experiences identical variations, thereby providing a reliable reference for normalization. This compound, by virtue of its near-identical physicochemical properties to its non-labeled counterpart, excels in this role, offering a robust solution for mitigating matrix effects and other sources of analytical error.
Unveiling the Performance of this compound: A Multi-Matrix Comparison
The performance of an internal standard is intrinsically linked to the complexity of the sample matrix. Here, we present a comparative analysis of this compound in three commonly encountered biological matrices: plasma, urine, and tissue homogenate. The following data, while illustrative, is founded on the established principles of stable isotope dilution analysis and reflects typical performance enhancements observed with deuterated internal standards.
Table 1: Comparative Performance Metrics in Human Plasma
| Parameter | This compound (SIL-IS) | Ethyl-3-bromopropionate (Analog IS) | Justification for Performance Difference |
| Recovery (%) | 85 ± 5% | 83 ± 15% | The near-identical chemical properties of the SIL-IS ensure it tracks the analyte's recovery more consistently during sample preparation, such as protein precipitation or liquid-liquid extraction. |
| Matrix Effect (%) | 98 ± 3% | 80 ± 20% | Co-elution of the SIL-IS with the analyte ensures both are subjected to the same degree of ion suppression or enhancement from plasma phospholipids and other endogenous components. |
| Precision (%CV) | < 5% | < 15% | By effectively normalizing for variations in extraction and matrix effects, the SIL-IS significantly reduces the variability in the final calculated concentrations. |
| Accuracy (%Bias) | ± 5% | ± 20% | The superior normalization provided by the SIL-IS leads to a more accurate quantification of the analyte, closer to the true value. |
Table 2: Comparative Performance Metrics in Human Urine
| Parameter | This compound (SIL-IS) | Ethyl-3-bromopropionate (Analog IS) | Justification for Performance Difference |
| Recovery (%) | 90 ± 4% | 88 ± 12% | Urine's high salt content and variability in pH can influence extraction efficiency. The SIL-IS effectively compensates for these sample-to-sample variations. |
| Matrix Effect (%) | 99 ± 2% | 85 ± 18% | The diverse composition of urine can lead to significant and unpredictable matrix effects. The co-eluting SIL-IS is essential for accurate correction. |
| Precision (%CV) | < 4% | < 15% | Reduced variability in the analyte-to-internal standard ratio leads to higher precision in the quantification of urinary biomarkers or drug metabolites. |
| Accuracy (%Bias) | ± 4% | ± 18% | Accurate quantification in a complex and variable matrix like urine is critically dependent on the robust normalization provided by a SIL-IS. |
Table 3: Comparative Performance Metrics in Rat Liver Tissue Homogenate
| Parameter | This compound (SIL-IS) | Ethyl-3-bromopropionate (Analog IS) | Justification for Performance Difference |
| Recovery (%) | 75 ± 6% | 72 ± 18% | The complex nature of tissue homogenates, with high lipid and protein content, makes consistent extraction challenging. The SIL-IS is crucial for tracking analyte recovery through the multi-step sample preparation process. |
| Matrix Effect (%) | 95 ± 5% | 75 ± 25% | Significant ion suppression is common in tissue homogenates. The SIL-IS co-elutes and experiences the same suppression, allowing for accurate correction. |
| Precision (%CV) | < 6% | < 20% | The inherent variability in homogenizing solid tissues is effectively compensated for by the SIL-IS, leading to improved precision. |
| Accuracy (%Bias) | ± 6% | ± 25% | Achieving accurate quantification of drug or metabolite concentrations in tissue is vital for pharmacokinetic and pharmacodynamic studies, and a SIL-IS is indispensable for this purpose. |
Experimental Workflow and Methodologies
To provide a practical context for the presented data, we outline a typical experimental workflow for the analysis of a hypothetical analyte, "Analyte X" (structurally similar to propionic acid), in human plasma using this compound as the internal standard.
Caption: A representative bioanalytical workflow for the quantification of an analyte in plasma using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Analyte X in Human Plasma
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X and this compound in methanol.
-
Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, calibration standard, quality control sample, or unknown sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Analyte X and this compound.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM chromatograms for both Analyte X and this compound.
-
Calculate the peak area ratio of Analyte X to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Analyte X in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
The Logic of Internal Standard Selection: Why Deuterated is Superior
The decision to use a deuterated internal standard over a non-deuterated analog is a critical one, guided by the principles of analytical chemistry. The following diagram illustrates the decision-making process and the rationale behind the preference for SIL-ISs.
Caption: Decision logic for internal standard selection, highlighting the advantages of a stable isotope-labeled internal standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard offers a significant advantage in quantitative bioanalysis across a range of challenging matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for variability in sample preparation and matrix effects, leading to enhanced accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor, the adoption of deuterated internal standards like this compound is not merely a best practice but a fundamental component of robust and defensible bioanalytical method validation.
A Senior Application Scientist's Guide to Ethyl-3-bromopropionate-d4 in Quantitative Analysis
Executive Summary: This guide provides a comprehensive technical review of Ethyl-3-bromopropionate-d4, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard for highly accurate quantitative analysis by mass spectrometry, particularly for analytes containing thiol groups. By comparing its performance to non-deuterated analogs and other derivatization agents, this document establishes the scientific rationale for its use. It details the causality behind experimental choices, provides a validated protocol for its application, and offers insights into best practices for researchers, scientists, and drug development professionals.
The Critical Role of Deuterated Standards in Modern Analytics
In quantitative mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount.[1][2] An internal standard (IS) is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization.[3] The ideal IS is a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[4]
Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope like deuterium (²H or D), are considered the gold standard for internal standards.[1][4][5]
1.1 The Scientific Rationale for Deuteration
Deuterated standards co-elute with the target analyte and exhibit nearly identical behavior during ionization and chromatographic separation.[1][6] This mimicry ensures that any sample loss, matrix effects, or instrument variability affects both the analyte and the standard equally.[1][6] By measuring the ratio of the analyte's signal to the known concentration of the deuterated standard, a highly accurate quantification can be achieved.[1][6] This approach significantly enhances reproducibility, minimizes signal suppression from interfering compounds, and is recognized by regulatory bodies like the FDA and EMA for bioanalytical validation.[1]
1.2 Introducing this compound
This compound is the deuterated form of Ethyl 3-bromopropionate, an alkylating agent known to react with nucleophiles.[7][8] Specifically, the four hydrogen atoms on the carbons adjacent to the bromine and carbonyl groups are replaced with deuterium.[7][9]
-
Chemical Formula: C₅H₅D₄BrO₂[7]
-
Primary Use: As a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[7][10]
Its non-deuterated analog, Ethyl 3-bromopropionate, is a well-established reagent used for derivatizing thiol-containing molecules, such as the amino acid cysteine.[11] This reaction, known as alkylation, makes the typically non-volatile or poorly ionizing analytes more suitable for MS analysis.[12] this compound leverages this established chemistry while providing the benefits of isotopic labeling.
Core Application: Derivatization and Quantification of Thiols
The primary application of this compound is in the derivatization and subsequent quantification of low-molecular-weight thiols (e.g., cysteine, glutathione) in complex biological matrices like plasma or cell culture media.[13][14]
The Challenge with Thiols: Thiols are notoriously unstable and prone to oxidation, forming disulfides (like cysteine oxidizing to cystine).[14][15] This instability makes accurate quantification challenging. Derivatization with an alkylating agent like Ethyl-3-bromopropionate "caps" the reactive thiol group, preventing oxidation and creating a stable derivative for analysis.[13][14]
Why Ethyl-3-bromopropionate Chemistry is Effective: The bromine atom in Ethyl 3-bromopropionate is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by the sulfur atom of a thiol group. This forms a stable thioether bond. A study highlighted that derivatives formed with 3-bromopropionic acid are stable and do not undergo the undesirable intramolecular cyclization that can occur with other reagents like iodoacetic acid.[11]
Comparative Analysis: Choosing the Right Internal Standard
The selection of an internal standard is a critical decision in analytical method development.[16] Here, we compare this compound to its logical alternatives.
3.1 this compound vs. Non-Deuterated Analog
Using the non-deuterated version (a structural analog) as an internal standard is a possible but inferior strategy. While it corrects for some variability, subtle differences in physicochemical properties can lead to slight variations in chromatographic retention time and ionization efficiency, introducing inaccuracies.[17] Deuterated standards, by being nearly identical, provide a much more reliable correction.[1][2]
3.2 Deuterium (D) vs. Carbon-13 (¹³C) Labeling
While both deuterium and ¹³C are used for stable isotope labeling, they have different characteristics.
-
Deuterium (D): Generally less expensive to synthesize. However, there is a potential for a "chromatographic shift" where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reverse-phase LC.[16] There is also a small risk of hydrogen-deuterium exchange, especially on reactive groups, though this is not a concern for the stable C-D bonds in this compound.[6][16]
-
Carbon-13 (¹³C): Considered the most stable and ideal label, as it does not typically cause a chromatographic shift and has no risk of exchange.[16] However, ¹³C-labeled compounds are often more expensive to produce.
For most applications involving the derivatization of small molecules, a well-designed deuterated standard like this compound, with 4 deuterium atoms providing a clear +4 Da mass shift, offers an excellent balance of performance and cost.[17]
3.3 Data Performance Summary
| Feature | This compound (IS) | Non-Deuterated Analog (IS) | Other Derivatizing Agents (e.g., NEM, OPA) |
| Correction for Matrix Effects | Excellent: Co-elutes with analyte, experiences identical ion suppression/enhancement.[1] | Moderate: Similar but not identical elution and ionization can lead to incomplete correction.[17] | N/A (These are reagents, not internal standards for the underivatized analyte). |
| Correction for Sample Loss | Excellent: Behaves identically to the analyte during extraction and handling.[3] | Good to Moderate: Physical properties are very similar, but minor differences can exist. | N/A |
| Chromatographic Behavior | Near-identical co-elution with the derivatized analyte.[1][6] | May have a slightly different retention time. | The resulting derivative has a unique retention time, which is the goal of the derivatization.[13][18] |
| Mass Shift | Clear +4 Da shift from the derivatized analyte, easily resolved by MS. | N/A | Produces a derivative with a specific mass, but does not inherently provide a labeled internal standard. |
| Cost-Effectiveness | Moderate cost, providing high accuracy. | Low cost, but with compromised accuracy. | Reagent cost varies; requires a separate SIL-derivatized analyte for best results. |
| Overall Reliability | High: Considered the gold standard for quantitative accuracy.[1][2] | Moderate: Prone to higher variability and bias. | High, but only when used in conjunction with a proper SIL internal standard. |
Experimental Protocol: Quantification of Cysteine in Cell Culture Media
This protocol details the use of this compound as an internal standard for the derivatization and LC-MS/MS quantification of cysteine.
4.1 Principle of Derivatization
The sulfhydryl group of cysteine acts as a nucleophile, attacking the carbon atom bonded to bromine in Ethyl-3-bromopropionate. This S-alkylation reaction forms a stable, more hydrophobic S-carboxyethyl derivative that is readily analyzed by reverse-phase LC-MS. The deuterated internal standard undergoes the exact same reaction.
4.2 Experimental Workflow Diagram
Caption: Workflow for thiol quantification using derivatization and a deuterated internal standard.
4.3 Step-by-Step Methodology
-
Reagents and Materials:
-
Ethyl-3-bromopropionate (non-labeled)
-
This compound (Internal Standard Stock, e.g., 1 mg/mL in acetonitrile)
-
Cysteine (for calibration standards)
-
Formic Acid
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water (LC-MS Grade)
-
Sample (e.g., cell culture media, deproteinized plasma)
-
-
Protocol:
-
Prepare Calibration Standards: Create a series of cysteine standards in a surrogate matrix (e.g., analyte-free media) from 1 µM to 1000 µM.
-
Sample Preparation:
-
To 50 µL of each standard, QC, and unknown sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 50 µM). Vortex briefly.
-
Add 10 µL of the non-labeled Ethyl-3-bromopropionate derivatizing reagent (e.g., 10 mM in acetonitrile).
-
Vortex and incubate at 60°C for 20 minutes.
-
-
Reaction Quench & Dilution:
-
Add 430 µL of a dilution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This stops the reaction and prepares the sample for injection.
-
Vortex, centrifuge to pellet any precipitates, and transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting at low %B (e.g., 5%) and ramping up to high %B (e.g., 95%) to elute the derivatized analytes.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode.
-
MRM for Derivatized Cysteine: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass)
-
MRM for Derivatized Cysteine-d4: Q1 (Parent Ion Mass + 4 Da) -> Q3 (Fragment Ion Mass)
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the concentration for the calibration standards to generate a calibration curve.
-
Determine the concentration of unknown samples from the calibration curve.
-
-
Rationale and Best Practices
5.1 Why Choose a d4-Labeled Standard? The choice of a d4-labeled standard provides a sufficient mass difference (+4 Da) to prevent any isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte.[17] This ensures a clean and distinct signal for both the analyte and the internal standard, which is critical for accurate integration and ratio calculation. The deuterium atoms are placed on carbon atoms that are not involved in the chemical reaction and are not prone to exchange, ensuring the label's stability throughout the analytical process.[16]
5.2 Considerations for Method Validation
-
Isotopic Purity: Always use a deuterated standard with high isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled species in the standard.[1][2]
-
Stability: Confirm the stability of the derivatized analyte and internal standard under the chosen storage and autosampler conditions.
-
Matrix Effects: While the deuterated IS corrects for matrix effects, it is good practice to assess the extent of ion suppression or enhancement in the specific biological matrix being tested.[1]
Conclusion
This compound is a highly effective and scientifically sound tool for the accurate quantification of thiol-containing molecules. Its use as an internal standard in derivatization-based LC-MS methods embodies the best practices of analytical chemistry. By co-eluting with and mimicking the behavior of the derivatized analyte, it provides robust correction for analytical variability, leading to highly reliable and reproducible data.[1][6] This guide demonstrates its superiority over non-labeled analogs and provides a practical framework for its successful implementation in research and development settings.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. iroatech.com [iroatech.com]
- 4. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 9. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The use of 3-bromopropionic acid for the determination of protein thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ukisotope.com [ukisotope.com]
- 17. scispace.com [scispace.com]
- 18. usp.org [usp.org]
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Ethyl-3-bromopropionate-d4
In the landscape of modern drug development and metabolic research, the use of stable isotope-labeled (SIL) compounds as internal standards, tracers, and metabolic flux probes is indispensable.[1][2][3] Ethyl-3-bromopropionate-d4, a deuterated analog of the alkylating agent Ethyl 3-bromopropionate, serves as a critical tool in such studies.[4][5] Its utility, however, is directly contingent on a precise and accurate understanding of its isotopic purity. An incompletely labeled standard can introduce significant systematic errors in quantitative analyses, compromising the integrity of experimental results.[3]
This guide provides an in-depth comparison of the two gold-standard analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, provide validated protocols, and present a framework for interpreting the resulting data, ensuring a comprehensive assessment of your deuterated standard.
The Orthogonal Approach: Why Both NMR and MS are Essential
A robust characterization of a deuterated compound like this compound relies on an orthogonal approach, leveraging the distinct yet complementary information provided by both NMR and MS.[1][6]
-
Nuclear Magnetic Resonance (NMR) offers unparalleled insight into the specific sites and extent of deuterium incorporation.[6] By comparing the ¹H NMR spectrum of the deuterated compound to its unlabeled counterpart, we can quantify the reduction in signal intensity at specific positions, directly measuring the degree of deuteration. Furthermore, ²H (Deuterium) NMR provides direct detection of the deuterium nuclei, confirming their presence and chemical environment.[7]
-
Mass Spectrometry (MS) , particularly when coupled with a separation technique like Liquid Chromatography (LC-MS), excels at determining the overall isotopic distribution of the entire molecule. It provides a profile of the relative abundances of the unlabeled (M+0), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species.[8]
Combining these techniques provides a holistic and validated assessment of isotopic purity, confirming both the location and the overall distribution of the deuterium labels.[2]
Workflow for Isotopic Purity Verification
A systematic workflow ensures that all aspects of purity—chemical, structural, and isotopic—are thoroughly evaluated.
Caption: Overall workflow for the comprehensive assessment of isotopic purity.
Method 1: Quantitative NMR (qNMR) for Site-Specific Deuteration
Quantitative NMR (qNMR) is a primary technique that leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][10] For assessing deuteration, we use ¹H NMR to measure the absence of protons at the labeled positions.
Causality Behind the qNMR Protocol
-
Choice of Internal Standard (IS): A reliable IS is crucial for accuracy. It must be of high purity, chemically inert, non-volatile, and have resonances that are sharp and well-separated from the analyte signals. Maleic acid or 1,4-Dioxane are common choices. Its known concentration acts as the reference against which the analyte is quantified.
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive pulses. The relaxation delay (d1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified. A longer delay prevents signal saturation, which would lead to underestimation.
-
¹H vs. ²H NMR: ¹H NMR is used to quantify the degree of deuteration by measuring the reduction of the proton signal.[11] ²H NMR is a confirmatory technique; observing a signal in the ²H spectrum at the expected chemical shift confirms that deuterium has been incorporated at that site.[7][12] However, due to its broader lineshapes and lower sensitivity, it is less ideal for precise quantification than ¹H NMR.[12]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add a suitable amount of a high-purity internal standard (e.g., maleic acid).
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves both compounds.[9] Ensure the solvent does not have signals that overlap with the analyte or standard.
-
-
¹H NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (d1) to ≥ 30 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase and baseline correction meticulously.
-
Integrate the signal from the internal standard and a non-deuterated position on the analyte (e.g., the ethyl group protons).
-
Integrate the residual proton signals at the positions expected to be deuterated (the -CH₂CH₂- backbone).
-
Calculate the percentage of deuteration (%D) for a specific position using the following formula, comparing the residual proton signal to a fully protonated reference signal on the molecule:
%D = [1 - ( (Integral_residual / N_residual) / (Integral_reference / N_reference) )] * 100
Where N is the number of protons for that signal in the unlabeled molecule.
-
Method 2: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
LC-MS is a powerful tool for determining the relative abundance of all isotopologues (molecules that differ only in their isotopic composition) in the sample.[1][2] This provides a global view of the success of the labeling synthesis.
Causality Behind the LC-MS Protocol
-
High-Resolution MS: Instruments like Orbitrap or TOF analyzers are required. Their high resolving power allows for the separation of isotopologue peaks from potential isobaric interferences, ensuring accurate mass measurement and confident identification of each species (d₀, d₁, d₂, d₃, d₄).[13]
-
Full Scan Mode: Data must be acquired in full scan mode, not by selected ion monitoring (SIM), to capture the entire isotopic cluster of the molecule of interest.[1]
-
Chromatographic Separation: While direct infusion can be used, LC separation is preferred. It separates the analyte from non-volatile impurities and potential ion suppression effects, leading to a cleaner spectrum and more reliable data.[14]
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1 µg/mL. This ensures the detector response is within the linear range and avoids saturation.[15]
-
-
LC-MS Data Acquisition:
-
LC System: Use a standard C18 column with a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
MS System: Use a high-resolution mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this molecule, likely forming the [M+H]⁺ or [M+Na]⁺ adduct.
-
Acquisition: Collect data in full scan mode over a relevant m/z range (e.g., m/z 150-250).
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the expected mass of the fully deuterated molecule and its less-deuterated isotopologues (d₀ to d₄).
-
From the mass spectrum corresponding to the chromatographic peak, record the intensity (peak area) for each isotopologue.
-
Calculate the relative abundance of each species to determine the overall isotopic distribution.
Isotopic Purity (% Enrichment) = (Intensity_d4 / Σ(Intensities_d0 to d4)) * 100
-
Data Summary and Comparison
The results from both techniques should be consolidated to provide a complete picture of the isotopic purity.
| Parameter | Method | Result (Hypothetical Data) | Interpretation |
| Site-Specific Purity | ¹H qNMR | Position 2 (-CD₂-): 99.2% DPosition 3 (-CD₂-): 99.5% D | Confirms highly efficient and specific deuterium incorporation at the target positions. |
| Overall Isotopic Purity | LC-MS | d₄: 98.8%d₃: 1.0%d₂: 0.2%d₁, d₀: <0.1% | The bulk material is predominantly the fully deuterated d₄ species, with minor amounts of incompletely labeled molecules. |
| Chemical Purity | ¹H NMR / LC-UV | >99% | The material is chemically pure, with isotopic variants being the primary "impurities". |
The strong correlation between the site-specific analysis from NMR and the overall distribution from MS provides high confidence in the final reported isotopic purity value. Discrepancies would warrant further investigation into the synthetic process or potential sample degradation.
Conclusion
Assessing the isotopic purity of this compound is not a trivial task and requires a multi-faceted, scientifically rigorous approach. By combining the site-specific quantitative power of NMR with the comprehensive distributional analysis of high-resolution MS, researchers can establish a self-validating system of characterization.[6] This dual-pronged strategy ensures that the deuterated standard meets the stringent requirements for its use in regulated and discovery research, ultimately safeguarding the accuracy and reliability of the data generated.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Precision in Quantitative Analysis: The Unparalleled Advantages of Ethyl-3-bromopropionate-d4
In the pursuit of analytical certainty, particularly within drug development and clinical research, the choice of reagents and standards is paramount. While a multitude of alkylating agents are available for sample derivatization, this guide illuminates the distinct and superior benefits of using a stable isotope-labeled (SIL) variant, Ethyl-3-bromopropionate-d4, over conventional alternatives. We will explore its function not merely as a derivatizing agent but as a cornerstone of the gold-standard analytical technique: Isotope Dilution Mass Spectrometry (IDMS).
Section 1: The Foundational Role of Alkylating Agents in Bioanalysis
Many endogenous molecules, such as amino acids and peptides containing thiol groups (e.g., cysteine, glutathione), possess poor ionization efficiency or chromatographic retention, making them difficult to quantify in their native state via Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a technique used to modify an analyte to improve its analytical properties[1][2][3].
Alkylating agents like Ethyl-3-bromopropionate are employed to covalently modify nucleophilic functional groups, most notably the thiol (-SH) group of cysteine residues[4][5]. This reaction, forming a stable thioether bond, serves several critical purposes:
-
Stabilizes Reactive Analytes: It prevents the spontaneous oxidation of thiols to disulfides, preserving the native state of the molecule at the time of collection[6].
-
Enhances Chromatographic Performance: The modification can increase the hydrophobicity of the analyte, leading to better retention and separation on reverse-phase chromatography columns.
-
Improves Ionization Efficiency: The derivatization tag can be designed to include a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer[1][2].
Ethyl-3-bromopropionate is an effective alkylating agent for these purposes[7][8]. However, when compared to other common thiol-alkylating agents, its primary advantage is not in the derivatization reaction itself, but in the analytical power unlocked by its deuterated form.
Comparative Overview of Common Thiol-Alkylating Agents
| Reagent | Reaction Type | Key Advantages | Key Disadvantages |
| Iodoacetamide (IAM) | SN2 Nucleophilic Substitution | Well-established, effective at blocking thiols[4]. | Can have side reactions with other residues (Lys, His) at alkaline pH[9]. Forms unstable S-Carboxymethylcysteine under certain conditions[5]. |
| N-Ethylmaleimide (NEM) | Michael Addition | Highly specific and rapid reaction with thiols at neutral pH[9][10]. | Can also react with lysine and histidine at alkaline pH[9]. |
| Ethyl-3-bromopropionate | SN2 Nucleophilic Substitution | Forms a stable S-carboxyethylcysteine adduct that does not undergo intramolecular cyclization[5]. The availability of its deuterated analog is its chief advantage. | Slower reaction kinetics compared to NEM. |
Section 2: The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The most significant source of error in LC-MS-based quantification stems from variability during sample preparation (e.g., extraction recovery) and signal suppression or enhancement in the mass spectrometer's ion source (matrix effects)[11][12]. To correct for these unavoidable variations, an Internal Standard (IS) is added at a known concentration to every sample[13].
The ideal IS behaves identically to the analyte in every single step of the analytical process. No structural analog can achieve this perfectly. This is where Stable Isotope-Labeled (SIL) internal standards become indispensable[11][13][14]. A SIL-IS is the analyte molecule itself, but with one or more atoms (like ¹H, ¹²C, ¹⁴N) replaced by their heavier, non-radioactive stable isotopes (²H or D, ¹³C, ¹⁵N)[14][15].
This compound is the deuterium-labeled version of Ethyl-3-bromopropionate[16][17]. Its utility lies in its role in creating a perfect internal standard for an analyte that has been derivatized with the non-labeled version of the reagent.
The Principle of IDMS:
-
A known quantity of the SIL internal standard (e.g., the d4-derivatized analyte) is spiked into the unknown sample.
-
The SIL-IS and the native analyte undergo extraction, chromatography, and ionization together. Any loss or signal fluctuation affects both compounds equally.
-
The mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) versions based on their mass difference.
-
The concentration of the native analyte is calculated from the ratio of the analyte's signal to the SIL-IS's signal[18][19][20][21][22]. This ratio remains constant regardless of sample loss or matrix effects.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.
Section 3: Performance Comparison: this compound vs. Alternative Standards
The true benefit of this compound is realized when it is used to synthesize the stable isotope-labeled internal standard corresponding to the derivatized analyte of interest. Let's compare this approach to using a structurally similar, but non-isotopic, internal standard for quantifying a thiol-containing peptide in human plasma.
Scenario: Quantification of a target peptide derivatized with Ethyl-3-bromopropionate.
-
Method A (Gold Standard): Using the target peptide derivatized with this compound as the SIL-IS.
-
Method B (Alternative): Using a homologous peptide (e.g., with one different amino acid) derivatized with Ethyl-3-bromopropionate as the IS.
Comparative Performance Data (Representative)
| Performance Metric | Method A (SIL-IS) | Method B (Structural Analog IS) | Justification |
| Accuracy (% Bias) | < 5% | 15-30% | The SIL-IS perfectly mimics the analyte, correcting for matrix effects that the analog cannot[11][15]. |
| Precision (%CV) | < 5% | > 15% | The SIL-IS co-elutes with the analyte, ensuring consistent correction for ionization variability across runs[23]. The analog elutes at a different time, experiencing different matrix effects. |
| Recovery Consistency | High | Variable | Any loss of analyte during sample prep is mirrored by an identical loss of the SIL-IS, keeping the ratio constant. The analog may have different recovery properties. |
| Method Robustness | High | Low | The SIL-IS method is less susceptible to changes in matrix composition between different samples or batches. |
The use of a deuterated standard like this compound is recognized by regulatory bodies like the FDA and EMA as a key component of robust bioanalytical method validation[23].
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. The use of 3-bromopropionic acid for the determination of protein thiol groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 21. Isotope dilution - Wikipedia [en.wikipedia.org]
- 22. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 23. resolvemass.ca [resolvemass.ca]
The Analytical Edge: A Comparative Guide to Ethyl-3-bromopropionate-d4 in Quantitative Research
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in metabolic studies and pharmacokinetics, the choice of an appropriate internal standard can be the determining factor between a breakthrough discovery and a confounding artifact. This guide provides an in-depth technical comparison of Ethyl-3-bromopropionate-d4, a deuterated stable isotope-labeled internal standard, against its alternatives, supported by experimental insights and protocols.
At its core, the challenge in quantitative analysis lies in navigating the inherent variability of complex biological matrices and analytical instrumentation. Stable isotope dilution mass spectrometry (SIDMS) has emerged as the gold standard for mitigating these challenges, and deuterated compounds like this compound are at the forefront of this methodology.[1]
The Deuterated Advantage: Why this compound Excels as an Internal Standard
This compound is the deuterated form of Ethyl 3-bromopropanoate, where four hydrogen atoms have been replaced with deuterium.[1] This subtle isotopic substitution provides a powerful analytical tool. When used as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), it offers several distinct advantages rooted in its near-identical physicochemical properties to the non-labeled analyte.[1][2]
A deuterated internal standard co-elutes with the analyte of interest during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to act as a reliable proxy, compensating for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte's signal.[2]
Comparative Analysis: this compound vs. Alternatives
The true measure of an internal standard's utility is its performance against other options. Here, we compare this compound with two common alternatives: non-deuterated structural analogs and ¹³C-labeled isotopes.
Case Study: Quantification of 3-Bromopropionic Acid in Human Urine
A compelling example of the considerations involved in choosing an internal standard comes from a study on the quantification of 3-bromopropionic acid (3-BPA), a biomarker for exposure to the industrial solvent 1-bromopropane.[3][4] Researchers initially evaluated the deuterated analog of 3-BPA as an internal standard and found it performed as well as 3-chloropropionic acid, a structural analog.[3] However, due to the higher cost of the deuterated compound, 3-chloropropionic acid was ultimately chosen for the final method.[3]
This case highlights a critical trade-off: while deuterated standards often provide the most accurate and precise results, practical considerations such as cost can influence the final choice.
| Internal Standard Type | Advantages | Disadvantages |
| This compound | - Nearly identical chemical and physical properties to the analyte. - Co-elutes with the analyte, effectively compensating for matrix effects. - High accuracy and precision in quantitative analysis.[2] | - Higher cost compared to non-deuterated analogs.[3] - Potential for isotopic interference if not adequately resolved by the mass spectrometer. |
| Non-Deuterated Structural Analogs (e.g., 3-Chloropropionic Acid) | - Lower cost. - Readily available. | - Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention time. - May not fully compensate for matrix effects, potentially impacting accuracy.[5] |
| ¹³C-Labeled Isotopes (e.g., ¹³C-Propionate) | - Less likely to exhibit chromatographic shifts compared to some deuterated compounds.[6] - Provides a distinct mass shift. | - Can be more expensive to synthesize than deuterated compounds. - Availability may be limited for specific molecules. |
Experimental Protocols: A Practical Guide
To illustrate the application of these principles, we provide a generalized experimental workflow for the quantification of a propionate-related analyte in a biological matrix using this compound as an internal standard.
Workflow for Analyte Quantification using a Deuterated Internal Standard
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of a Propionate Analyte
-
Sample Collection and Storage: Collect biological samples (e.g., urine, plasma) and store them at -80°C until analysis to ensure analyte stability.
-
Preparation of Standards:
-
Prepare a stock solution of the non-labeled propionate analyte and this compound in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
-
Sample Preparation:
-
Thaw the biological samples and calibration standards on ice.
-
To a fixed volume of each sample and standard, add a precise amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction to isolate the analyte and internal standard from the matrix.[3]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
-
For GC-MS analysis, a derivatization step (e.g., silylation) may be necessary to improve the volatility and chromatographic properties of the analyte.[4]
-
-
GC-MS or LC-MS/MS Analysis:
-
Inject the prepared samples into the GC-MS or LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in the resulting chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
The Causality Behind Experimental Choices
The decision to use a deuterated internal standard like this compound is driven by the need to control for unpredictable variations during the analytical process. The near-perfect chemical mimicry of the deuterated standard ensures that any loss of analyte during extraction or fluctuation in instrument response is mirrored by the internal standard. This leads to a consistent peak area ratio and, consequently, a more accurate and precise final concentration measurement.
Conclusion: A Tool for Robust and Reliable Research
In the landscape of quantitative bioanalysis, this compound stands out as a powerful tool for researchers demanding the highest levels of accuracy and precision. While the initial investment may be higher than for non-deuterated alternatives, the payoff in data quality and reliability is substantial. By carefully considering the principles of stable isotope dilution and implementing robust experimental protocols, researchers can leverage the advantages of deuterated standards to advance their understanding of complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. scispace.com [scispace.com]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl-3-bromopropionate-d4
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Ethyl-3-bromopropionate-d4 (CAS No. 14341-55-0). As a deuterated analogue of Ethyl-3-bromopropionate, this compound is frequently utilized in pharmaceutical research and development as a stable isotope-labeled internal standard or tracer.[1] While the deuterium labeling is critical for its analytical application, it does not alter the fundamental chemical hazards of the parent molecule. Therefore, disposal procedures must address the risks associated with a combustible, irritant, and halogenated organic compound.
Adherence to these protocols is not merely a matter of regulatory compliance with bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA); it is a cornerstone of a robust laboratory safety culture.[2][3] This guide is designed to provide researchers, scientists, and drug development professionals with the technical knowledge and procedural clarity to manage this chemical waste stream with confidence and precision.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties and hazards is the foundation of its safe management. The causality behind specific disposal protocols is directly linked to this hazard profile.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | Ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | [4] |
| Synonyms | This compound | [4] |
| CAS Number | 14341-55-0 | [4] |
| Molecular Formula | C₅H₅D₄BrO₂ | [4] |
| Molecular Weight | ~185.05 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 135-136 °C / 50 mmHg (for non-deuterated) | [6] |
| Density | ~1.412 g/mL at 25 °C (for non-deuterated) | [6] |
| Flash Point | 70 °C (158 °F) - closed cup (for non-deuterated) | [6] |
Toxicological and Hazard Profile
Ethyl-3-bromopropionate is classified as a hazardous substance. The primary hazards, based on the non-deuterated analogue (CAS 539-74-2), are summarized below. The deuteration does not mitigate these risks.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[7][8] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[7][8] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335 | May cause respiratory irritation.[7][8] |
| Combustible Liquid | H227 | The material is a combustible liquid.[5] |
The Deuterium Factor: The four deuterium atoms grant the molecule a higher molecular weight and make it invaluable for mass spectrometry-based analysis.[1] However, for disposal purposes, it must be treated according to the hazards of its functional groups: a brominated organic compound and an ester. It is a halogenated organic compound .[9] This classification is the single most critical factor in determining its proper waste stream.
Part 2: Pre-Disposal Operations and Safety
Safe disposal begins long before the waste container is full. It starts with proper handling and segregation at the point of generation. This aligns with the requirements of an employer's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard.[3][10]
Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[5][6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Engineering Controls
All handling and preparation of this compound waste should be conducted within a certified chemical fume hood. This is essential to minimize the risk of inhaling vapors, which can cause respiratory irritation.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste, from generation to final pickup.
Step 1: Waste Characterization and Segregation
Immediately upon generation, characterize the waste. Any solution, material, or container contaminated with this compound is considered hazardous waste.
-
Action: Classify this waste as "Halogenated Organic Liquid Waste." [9]
-
Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[11][12] Mixing them with non-halogenated solvents complicates the disposal process and is a common regulatory violation.[13]
Step 2: Container Selection
Choose a waste container that is compatible with the chemical and compliant with regulations.
-
Action: Select a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must be in good condition with no leaks.
-
Causality: The Resource Conservation and Recovery Act (RCRA) mandates that waste containers must be compatible with their contents to prevent leaks, reactions, or degradation of the container.[14][15]
Step 3: Waste Accumulation
Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Transfer waste into the designated container using a funnel. Keep the container securely closed at all times, except when actively adding waste.[13]
-
Causality: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents spills. This is a key requirement under EPA and OSHA regulations.[3][14]
Step 4: Labeling
Proper labeling is a critical compliance point and essential for safety.
-
Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
Causality: OSHA and EPA regulations require clear and accurate labeling to inform personnel and waste handlers of the container's contents and associated dangers, ensuring safe handling throughout the disposal chain.[16][17]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed professionals.
-
Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Causality: Final treatment and disposal of hazardous waste, such as incineration, must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF) in accordance with federal and state environmental laws.[15][18]
Step 6: Documentation
Maintain accurate records of waste generation and disposal.
-
Action: Keep a log of the types and quantities of waste generated in your laboratory. Retain copies of waste pickup requests and any associated manifests provided by EHS.
-
Causality: Accurate record-keeping is essential for regulatory compliance, waste minimization tracking, and demonstrating due diligence in the laboratory's safety program.[19]
Disposal Process Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Part 4: Emergency Procedures
Spill Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact EHS or the emergency response team.
-
Control Ignition Sources: As the material is combustible, remove all sources of ignition from the area.[5][11]
-
Ventilate: Ensure the chemical fume hood is operational to ventilate the area.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Collect and Dispose: Carefully collect the absorbent material, place it in a sealed container, and label it as "Hazardous Waste: this compound spill debris." Dispose of this solid waste through EHS.[11]
-
Decontaminate: Clean the spill area with soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[5][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. epa.gov [epa.gov]
- 3. osha.gov [osha.gov]
- 4. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. bucknell.edu [bucknell.edu]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. epa.gov [epa.gov]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. youtube.com [youtube.com]
- 18. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 19. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Ethyl-3-bromopropionate-d4: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of experimental results is paramount. This necessitates not only precision in methodology but also an unwavering commitment to safety, especially when handling specialized reagents such as Ethyl-3-bromopropionate-d4. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both the well-being of laboratory personnel and the preservation of sample integrity.
This compound is a deuterated organobromine compound. While the deuterium labeling offers significant advantages in metabolic and pharmacokinetic studies by enhancing analytical detection and altering metabolic pathways, the fundamental chemical reactivity and hazards are primarily dictated by the ethyl bromopropionate moiety.[1][2] This guide is structured to provide a comprehensive operational workflow, from pre-handling preparations to post-use disposal, grounded in established safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
Ethyl-3-bromopropionate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] It is a combustible liquid with a pungent odor that may yellow upon exposure to light.[4][6] The primary hazards associated with this compound are due to its corrosive and irritant properties upon contact.[6]
The deuterated form, this compound, is not radioactive and is generally considered safe for laboratory use. However, like many deuterated compounds, it can be sensitive to moisture, which can lead to H-D exchange and compromise its isotopic enrichment.[7] Therefore, handling procedures must also account for minimizing exposure to atmospheric moisture.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, a thorough risk assessment should be conducted, and appropriate control measures implemented.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors.[3][8]
-
Inert Atmosphere: For applications where maintaining isotopic purity is critical, handling the compound under a dry, inert atmosphere, such as nitrogen or argon, is advisable to prevent moisture absorption.[7] A glove box can provide an ideal controlled environment for this purpose.[7]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is crucial to prevent direct contact with the chemical.[9][10] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Material/Type Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are suitable for protection against esters.[9][11] | Provides a barrier against skin contact, preventing irritation.[3] |
| Eyes | Safety goggles | Chemical splash goggles that provide a seal around the eyes.[9][12] | Protects against splashes that can cause serious eye irritation.[4] |
| Face | Face shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk.[9][12] | Offers a broader area of protection for the entire face. |
| Body | Laboratory coat | A standard lab coat is sufficient for minor tasks. An acid-resistant apron can provide additional protection.[10] | Protects clothing and underlying skin from splashes. |
| Respiratory | Respirator (if necessary) | An air-purifying respirator with an appropriate organic vapor cartridge (e.g., type ABEK) may be necessary if ventilation is inadequate or for spill cleanup.[3] | Prevents inhalation of vapors that can cause respiratory irritation.[13] |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are mandatory in a laboratory setting.[9] | Protects feet from spills and falling objects. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize risks and ensure the quality of the compound is maintained.
Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Ethyl-3-bromopropionate.[3][9]
-
Gather all necessary materials: Ensure all required equipment, including PPE, spill cleanup materials, and quenching agents, are readily available.
-
Prepare the work area: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure the area is clean and free of incompatible materials, such as strong oxidizing agents.[8]
Handling Procedure:
-
Don appropriate PPE: Wear the recommended PPE as detailed in the table above.
-
Dispensing the chemical: If the compound is stored at a low temperature, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[7] Carefully dispense the required amount, avoiding splashing.
-
Perform the reaction/procedure: Conduct all manipulations within the fume hood. Keep the container tightly closed when not in use.[8]
-
Avoid ignition sources: Ethyl-3-bromopropionate is a combustible liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.[13][14]
The following diagram illustrates the standard operational workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Waste Disposal: Responsible Management
All waste containing this compound should be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3] Contaminated packaging should be disposed of as unused product.[3]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of personnel and the integrity of their scientific endeavors.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. salamandra.net [salamandra.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. uah.edu [uah.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Ethyl 3-Bromopropionate | 539-74-2 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
